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  • Product: 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
  • CAS: 301220-36-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biological Activity Screening of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust biological activity screening cascade for the novel chemical entity, 3-(Pi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing a robust biological activity screening cascade for the novel chemical entity, 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine. This document emphasizes scientific integrity, logical experimental design, and data-driven decision-making.

Introduction: The Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines.[1] This similarity allows molecules containing this scaffold to interact with a wide range of biological targets, leading to a broad spectrum of bioactivities. Published research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit a variety of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[2][3]

Notably, the imidazo[4,5-b]pyridine scaffold has been successfully incorporated into potent kinase inhibitors, highlighting its potential in oncology and other signaling-driven pathologies.[1] Furthermore, derivatives have shown promise in treating neuropathic pain by modulating neuroinflammation and excitability.[4] Given the therapeutic precedent of this chemical class, a systematic and comprehensive screening of "3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" is warranted to elucidate its unique biological activity profile and identify potential therapeutic applications. Small molecule drugs, such as the one proposed, are advantageous due to their potential for oral administration and ability to act on intracellular targets.[5][6]

This guide outlines a strategic, multi-tiered screening approach, beginning with broad, high-throughput primary screens to identify initial areas of biological activity. This is followed by more focused secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess cellular effects.

Part 1: Foundational Screening Strategy - A Tiered Approach

A tiered screening approach is a cost-effective and efficient method for evaluating the biological activity of a novel compound. This strategy prioritizes broad, high-throughput screening (HTS) in the initial phase to cast a wide net, followed by more specific and complex assays for promising "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization Broad Target Class Screening Broad Target Class Screening Dose-Response Analysis Dose-Response Analysis Broad Target Class Screening->Dose-Response Analysis Active 'Hits' Phenotypic Screening Phenotypic Screening Phenotypic Screening->Dose-Response Analysis Active 'Hits' Orthogonal Assays Orthogonal Assays Dose-Response Analysis->Orthogonal Assays Initial Selectivity Profiling Initial Selectivity Profiling Orthogonal Assays->Initial Selectivity Profiling In-depth MOA Studies In-depth MOA Studies Initial Selectivity Profiling->In-depth MOA Studies Confirmed 'Hits' Cellular & In Vivo Models Cellular & In Vivo Models In-depth MOA Studies->Cellular & In Vivo Models

Caption: Tiered approach to screening.

Tier 1: Primary Screening - Identifying Initial Biological Activity

The primary screening phase aims to broadly assess the biological activity of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine across a diverse range of molecular targets and cellular phenotypes.

1.1.1. Broad Target Class Screening

Given the known activities of the imidazo[4,5-b]pyridine scaffold, initial screening should focus on target classes where this chemical motif has previously shown activity.

  • Kinase Profiling: Protein kinases are a well-established target class for imidazo[4,5-b]pyridine derivatives.[1][7] A broad kinase panel screen is a logical starting point. High-throughput screening (HTS) for kinase inhibitors is a mature field with various available assay formats.[8]

    • Rationale for Kinase Screening: The pivotal role of kinases in cellular signaling makes them attractive drug targets for a multitude of diseases, particularly cancer.[8]

    • Recommended Assay: An ADP-Glo™ Kinase Assay or a similar technology that measures the universal product of kinase reactions (ADP) is recommended for its robustness and suitability for HTS.[9]

  • GPCR Screening: G-protein coupled receptors (GPCRs) represent the largest family of drug targets.[10] Screening against a panel of GPCRs can uncover unexpected activities.

    • Rationale for GPCR Screening: GPCRs are involved in a vast array of physiological processes, and their modulation can have therapeutic effects in many disease areas.[11]

    • Recommended Assay: Calcium mobilization assays for Gq-coupled GPCRs and cAMP assays for Gs/Gi-coupled GPCRs are standard HTS formats.[10][12]

1.1.2. Phenotypic Screening

Phenotypic screening in relevant cell lines can identify compounds that induce a desired cellular response without prior knowledge of the molecular target.[13]

  • Antiproliferative Assays: The antiproliferative activity of imidazo[4,5-b]pyridine derivatives has been documented.[14][15]

    • Rationale for Antiproliferative Screening: This is a cornerstone of cancer drug discovery, aiming to identify compounds that inhibit the growth of cancer cells.[16]

    • Recommended Cell Lines: A diverse panel of cancer cell lines should be used, such as MCF-7 (breast cancer) and BT-474 (breast cancer), where related compounds have shown activity.[2][3]

    • Recommended Assay: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, provides a robust and HTS-compatible readout.

Tier 2: Hit Confirmation and Secondary Assays

Compounds that demonstrate activity in primary screens ("hits") must be subjected to further testing to confirm their activity and rule out artifacts.

1.2.1. Dose-Response Analysis

All hits from the primary screen should be re-tested in a dose-response format to determine their potency (e.g., IC50 or EC50). This is a critical step in validating the initial hit.

1.2.2. Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay format, hits should be confirmed using an orthogonal assay that measures a different aspect of the biological response. For example, a kinase hit identified through an ADP production assay could be confirmed using a cellular phosphorylation assay.[17]

1.2.3. Initial Selectivity Profiling

For target-based hits, an initial assessment of selectivity is crucial. For a kinase inhibitor, this would involve screening against a smaller, focused panel of related kinases to understand its specificity.

Tier 3: Lead Optimization and In-depth Characterization

Confirmed hits with desirable potency and selectivity profiles can be advanced to lead optimization. This stage involves in-depth mechanism of action (MOA) studies, characterization in more complex cellular models, and eventually, in vivo testing.

Part 2: Detailed Experimental Protocols

The following protocols are provided as examples of best practices for the key screening assays described above.

Protocol: Primary Kinase Panel Screen (ADP-Glo™ Assay)

This protocol is adapted for a high-throughput screen of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine against a panel of protein kinases.

Materials:

  • 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (test compound)

  • Kinase panel (recombinant enzymes)

  • Substrate for each kinase

  • ATP

  • Kinase buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

  • Multichannel pipettes or liquid handling robot

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a concentration range for testing.

  • Kinase Reaction:

    • Add kinase buffer to each well of a 384-well plate.

    • Add the test compound or vehicle control (DMSO) to the appropriate wells.

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Antiproliferative Assay (CellTiter-Glo®)

This protocol outlines a method for assessing the effect of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, BT-474)

  • Cell culture medium and supplements

  • 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (test compound)

  • CellTiter-Glo® Reagent

  • 96-well clear-bottom white plates

  • Multichannel pipettes

  • Plate reader with luminescence detection

Procedure:

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the test compound or vehicle control.

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent viability for each concentration of the test compound relative to the vehicle-treated control.

  • Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Data Interpretation and Decision Making

The data generated from the screening cascade must be carefully analyzed to make informed decisions about the future of the compound.

Hit Prioritization

Hits from the primary screens should be prioritized based on a combination of factors:

  • Potency: Higher potency (lower IC50/EC50/GI50) is generally more desirable.

  • Selectivity: For target-based approaches, a high degree of selectivity for the intended target over related targets is crucial.

  • Cellular Activity: For target-based hits, confirmation of activity in a relevant cellular context is essential.

  • Chemical Tractability: The chemical structure should be amenable to synthetic modification for lead optimization.

Hypothetical Data Summary

The following tables present hypothetical data from the primary screening of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine.

Table 1: Kinase Profiling Results (Selected Kinases)

Kinase Target% Inhibition at 10 µMIC50 (µM)
Kinase A95%0.15
Kinase B88%0.50
Kinase C12%> 10
Kinase D5%> 10

Table 2: Antiproliferative Activity

Cell LineGI50 (µM)
MCF-71.2
BT-4742.5
Normal Fibroblasts> 20

Interpretation of Hypothetical Data:

The hypothetical data suggests that 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a potent inhibitor of Kinase A and Kinase B, with good selectivity against Kinases C and D. The compound also demonstrates antiproliferative activity against breast cancer cell lines at concentrations that are not toxic to normal cells, suggesting a potential therapeutic window.

Next Steps and Future Directions

Based on the hypothetical data, the following next steps would be recommended:

  • Confirm the direct inhibition of Kinase A and B using orthogonal, cell-based assays that measure the phosphorylation of known substrates.

  • Expand the kinase selectivity profiling to a larger panel to better understand the off-target effects.

  • Investigate the mechanism of the antiproliferative effect: Is it due to the inhibition of Kinase A or B? This can be explored using techniques like siRNA knockdown or by developing more selective analogs.

  • Initiate a medicinal chemistry program to improve the potency and selectivity of the compound.

G Primary Hit Primary Hit Dose-Response Confirmation Dose-Response Confirmation Primary Hit->Dose-Response Confirmation Orthogonal Assay Validation Orthogonal Assay Validation Dose-Response Confirmation->Orthogonal Assay Validation Selectivity Profiling Selectivity Profiling Orthogonal Assay Validation->Selectivity Profiling Cellular Activity Confirmation Cellular Activity Confirmation Selectivity Profiling->Cellular Activity Confirmation Lead Candidate Lead Candidate Cellular Activity Confirmation->Lead Candidate

Caption: Hit-to-lead progression workflow.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the biological activity screening of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine. By following a logical, tiered approach and employing robust, validated assays, researchers can efficiently and effectively elucidate the therapeutic potential of this novel chemical entity. The emphasis on data-driven decision-making throughout the screening cascade is paramount for the successful identification of promising lead candidates for further drug development. The imidazo[4,5-b]pyridine scaffold continues to be a rich source of biologically active molecules, and a systematic approach to screening new derivatives is essential for unlocking their full therapeutic potential.

References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1). Available at: [Link]

  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5038. Available at: [Link]

  • Snounouse, S., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9575–9593. Available at: [Link]

  • Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 25(21), 5038. Available at: [Link]

  • Li, J., et al. (2022). Paving the way for small-molecule drug discovery. Journal of Translational Medicine, 20(1), 519. Available at: [Link]

  • Khabnadideh, S., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(18), 4286. Available at: [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 31(5), 515-528. Available at: [Link]

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]

  • Pathak, R. B., et al. (2021). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Bioorganic & Medicinal Chemistry, 43, 116262. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available at: [Link]

  • Wang, K., et al. (2015). Systems Pharmacology in Small Molecular Drug Discovery. Journal of clinical pharmacology, 55(Suppl 10), S53–S62. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Waring, M. J., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3. Available at: [Link]

  • An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine, 20(1), 441. Available at: [Link]

  • BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. Retrieved from [Link]

  • Kido, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 24(8), 836–844. Available at: [Link]

  • Gherbi, K., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 39(8), 714–727. Available at: [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Kuderer, N. M., et al. (2020). Molecular Profiling in Drug Development: Paving a Way Forward. JCO precision oncology, 4, 461–465. Available at: [Link]

  • ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Klebl, B., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 8(1), 59–73. Available at: [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

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Exploratory

Technical Guide: 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine in Kinase Discovery

The following technical guide details the medicinal chemistry, synthesis, and biological application of the 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold. Executive Summary The 3-(piperidin-4-yl)-3H-imidazo[4,5-b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological application of the 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold.

Executive Summary

The 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine moiety represents a privileged scaffold in modern drug discovery, specifically designed as an ATP-competitive kinase inhibitor core. Structurally analogous to the purine ring system of ATP, the imidazo[4,5-b]pyridine bicyclic system functions as a high-affinity hinge binder. The incorporation of a piperidin-4-yl group at the N3 position serves a dual critical function: it enhances aqueous solubility via the basic amine and provides a structural vector to project substituents into the solvent-exposed regions of the kinase pocket, a key strategy for optimizing potency and selectivity against targets such as Aurora Kinases (A/B) and FLT3 .

Medicinal Chemistry & Structural Logic[1][2]

The Purine Isostere Strategy

Kinase inhibitors often rely on heterocyclic cores that mimic the adenine ring of ATP. The imidazo[4,5-b]pyridine scaffold is a "purine isostere" where the pyrimidine ring of purine is replaced by a pyridine ring.

  • Hinge Binding: The N1 (acceptor) and C2-substituents (donors/acceptors) typically interact with the kinase hinge region (e.g., Ala213 in Aurora A).

  • Electronic Profile: The pyridine nitrogen (N4) modulates the electron density of the system, influencing the pKa of the imidazole nitrogens and the strength of hydrogen bonds.

The Role of the 3-(Piperidin-4-yl) Moiety

The attachment of a piperidine ring at the N3 position is not arbitrary; it addresses two major bottlenecks in kinase inhibitor development:

  • Solubility: The secondary or tertiary amine of the piperidine (pKa ~9-10) allows for salt formation (e.g., HCl, mesylate), significantly improving aqueous solubility and oral bioavailability compared to flat, lipophilic aromatic cores.

  • Solvent Channel Vector: In the ATP binding pocket, the N3 position points towards the solvent interface. The piperidine ring acts as a rigid linker, projecting the "tail" (substituents on the piperidine nitrogen) out of the pocket. This allows medicinal chemists to append solubilizing groups or selectivity-determining moieties without disrupting the core hinge-binding interactions.

Case Study: Dual Aurora/FLT3 Inhibition

This scaffold is most notably exemplified by Compound 27e (and related analog 21i ), identified in optimization campaigns for Acute Myeloid Leukemia (AML) therapeutics.

  • Target: Aurora A (Mitosis regulation) and FLT3-ITD (Driver mutation in AML).[1]

  • Mechanism: The imidazopyridine core binds the ATP pocket. The 3-piperidinyl group projects a benzyl-piperazine tail into the solvent region, while a C2-pyrazole group interacts with the gatekeeper residues, achieving low nanomolar potency (Aurora A

    
     = 7.5 nM).
    

Chemical Biology & Mechanism of Action[4]

Binding Mode Architecture

The binding mode of 3-substituted imidazo[4,5-b]pyridines is distinct. Unlike N1-substituted analogs, the N3-substitution pattern orients the core such that:

  • N1 (Imidazole): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • C2-Substituent: Often an aromatic ring (e.g., pyrazole, phenyl) that provides complementary Hydrogen Bond Donor (HBD) interactions or hydrophobic contacts within the pocket.

  • N3-Piperidine: Orients perpendicular to the hinge, directing the R-group away from the ATP cleft, preventing steric clash with the roof of the active site.

Visualization of Signaling & Mechanism

The following diagram illustrates the structural logic and the signaling pathway (Aurora/FLT3) targeted by inhibitors based on this scaffold.

G cluster_0 Scaffold Architecture cluster_1 Target Pathway (AML) Core Imidazo[4,5-b]pyridine (ATP Mimic) Piperidine 3-(Piperidin-4-yl) (Solubility/Vector) Core->Piperidine Attached at N3 FLT3 FLT3-ITD (Mutant Receptor) Core->FLT3 Inhibits (IC50 < 10nM) Aurora Aurora Kinase A (Mitosis) Core->Aurora Inhibits (IC50 < 10nM) R_Group Tail Substituent (Selectivity/ADME) Piperidine->R_Group Solvent Exposed STAT5 STAT5 Signaling FLT3->STAT5 Phosphorylation Proliferation Tumor Growth (AML Blasts) Aurora->Proliferation Mitotic Entry STAT5->Proliferation Transcription caption Figure 1: Structural logic of the scaffold and its dual-inhibition mechanism in AML pathways.

Experimental Protocols

Synthesis of the Core Scaffold

The synthesis of 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine requires regioselective control. Direct alkylation of the imidazopyridine ring often yields a mixture of N1 and N3 isomers. The preferred route utilizes a Nucleophilic Aromatic Substitution (


)  on a pyridine precursor to install the piperidine before ring closure.

Protocol: Regioselective Synthesis via


 
  • Step 1:

    
     Displacement 
    
    • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

    • Solvent: Acetonitrile (MeCN) or DMF.

    • Procedure: Dissolve 2-chloro-3-nitropyridine in MeCN. Add amino-piperidine and DIPEA. Heat to reflux (

      
      ) for 4–6 hours. The amine displaces the chlorine at position 2.
      
    • Validation: LC-MS shows conversion to tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate.

    • Yield: Typically >90%.[2]

  • Step 2: Reduction of Nitro Group

    • Reagents:

      
       (gas) + Pd/C (10% w/w) OR Iron powder (
      
      
      
      ) +
      
      
      .
    • Solvent: MeOH or EtOH (for hydrogenation); EtOH/Water (for Fe reduction).

    • Procedure: Stir the nitro-intermediate under hydrogen atmosphere (balloon pressure) with Pd/C for 2–12 hours. Filter through Celite to remove catalyst.

    • Product: tert-butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate (The "Diamine" intermediate).

  • Step 3: Cyclization to Imidazo[4,5-b]pyridine

    • Reagents: Triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH (for unsubstituted C2) OR an Aldehyde (R-CHO) + Oxidant (e.g.,

      
       or air) for C2-substituted analogs.
      
    • Procedure (Unsubstituted C2): Reflux the diamine in triethyl orthoformate for 3 hours.

    • Procedure (Substituted C2): Condense diamine with aldehyde in DMF/DMSO at

      
      .
      
    • Result: The imidazole ring closes. Because the piperidine nitrogen was attached to the pyridine C2-amine, the final structure is the 3-substituted isomer (relative to the pyridine bridgehead).

  • Step 4: Deprotection

    • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.[3]

    • Procedure: Stir at RT for 1 hour to remove the Boc group.

    • Final Product: 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (as salt).

Kinase Inhibition Assay (Aurora A)

This protocol validates the inhibitory potential of the synthesized scaffold derivatives.

  • Assay Principle: FRET-based assay (e.g., LanthaScreen™) or Mobility Shift Assay (Caliper).

  • Reagents: Recombinant Aurora A kinase, Fluorescently labeled peptide substrate, ATP (

    
     apparent), Test Compound.
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Workflow:

    • Preparation: Dilute compounds in DMSO (3-fold serial dilutions).

    • Incubation: Mix Kinase (0.5 nM final) + Compound. Incubate 15 min.

    • Reaction: Add ATP (10 µM) + Substrate (1 µM). Incubate 60 min at RT.

    • Detection: Add EDTA (stop solution) and detection antibody (if FRET). Read signal.

    • Analysis: Fit data to sigmoidal dose-response equation to determine

      
      .
      

Synthesis Workflow Diagram

Synthesis SM1 2-Chloro-3- nitropyridine Int1 Nitro-amine Intermediate SM1->Int1 SNAr (DIPEA, 80°C) SM2 4-Amino-N-Boc- piperidine SM2->Int1 Int2 Diamine Intermediate Int1->Int2 Reduction (H2, Pd/C) Final 3-(Piperidin-4-yl)- 3H-imidazo[4,5-b]pyridine Int2->Final Cyclization (Orthoformate or R-CHO) caption Figure 2: Regioselective synthetic route ensuring N3-positioning of the piperidine ring.

Data Summary: Key Potency Metrics

The following table summarizes the potency of the scaffold when optimized with a C2-pyrazole substituent (e.g., Compound 27e) against key targets.

Target KinaseIC50 / Kd (nM)Biological Consequence
Aurora A 7.5 nMInhibition of centrosome maturation; Mitotic arrest.
Aurora B 48 nMCytokinesis failure; Polyploidy.
FLT3 (WT) 6.2 nMInhibition of proliferation in myeloid cells.
FLT3 (ITD) 38 nMEffective against common AML resistance mutation.
hERG > 10 µMLow cardiotoxicity risk (optimized analogs).

References

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia."[1] Journal of Medicinal Chemistry.

  • Bavetsias, V., et al. (2010). "Hit generation and exploration: Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Bioorganic & Medicinal Chemistry Letters.

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties." Current Medicinal Chemistry.

  • Cheung, K.J., et al. (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells." Journal of Medicinal Chemistry.

  • Bagley, M.C., et al. (2023). "Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review." Bioorganic Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine Derivatives

Abstract The 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and broad therapeutic potential. As a bioisostere of natural puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its privileged structure and broad therapeutic potential. As a bioisostere of natural purines, this heterocyclic system engages with a multitude of biological targets, leading to compounds with significant anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a piperidine moiety at the N-3 position is a critical design element, enhancing physicochemical properties and providing a versatile handle for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the core synthetic strategies, key chemical transformations, and practical, field-proven protocols for the preparation and derivatization of this important class of molecules.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core in Drug Discovery

The imidazo[4,5-b]pyridine ring system, also known as 1-deazapurine, has garnered significant attention due to its structural similarity to endogenous purines, allowing it to act as an effective mimic in various biological pathways. This bioisosteric relationship is a key driver of its diverse pharmacological activities.[3] Derivatives have been investigated as potent inhibitors of kinases (e.g., Aurora kinase A), modulators of the central nervous system, and as agents against infectious diseases and cancer.[4]

The piperidine substituent is not merely a passive solubilizing group. Its nitrogen atom serves as a crucial point for diversification. By modifying this position, researchers can introduce a wide array of functional groups that can form additional interactions with the target protein, optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and tailor the overall pharmacological profile of the molecule.

Logical Framework for Synthesis

The construction of a library of 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine derivatives follows a logical and modular workflow. This process can be dissected into three primary phases: formation of the core imidazo[4,5-b]pyridine ring, regioselective installation of the piperidine moiety, and subsequent diversification at various positions on the scaffold.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: N-3 Alkylation cluster_2 Phase 3: Diversification A 2,3-Diaminopyridine Precursors C Imidazo[4,5-b]pyridine Core A->C B Cyclization Reagent (Aldehydes, Orthoesters) B->C E Regioselective N-Alkylation C->E D Protected 4-Substituted Piperidine D->E F 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (Protected) E->F G Modification at C2 (e.g., C-H Arylation) F->G H Modification of Piperidine-N (e.g., Acylation) F->H I Final Derivative Library G->I H->I

Caption: High-level synthetic workflow for derivative synthesis.

Constructing the Imidazo[4,5-b]pyridine Core

The foundational step in this synthetic endeavor is the construction of the bicyclic imidazo[4,5-b]pyridine system. The most robust and widely adopted method involves the condensation of a 2,3-diaminopyridine with a one-carbon electrophile.

Phillips Cyclization: The Classic Approach

The reaction of 2,3-diaminopyridine with aldehydes or carboxylic acids (or their derivatives) is a cornerstone of imidazole synthesis. When using an aldehyde, an initial Schiff base formation is followed by oxidative cyclization to yield the aromatic imidazole ring.

  • Causality of Reagent Choice: The choice of the cyclization partner directly dictates the substituent at the C2 position of the resulting scaffold.

    • Aldehydes: Reaction with various substituted aldehydes in the presence of an oxidant (e.g., iodine, air) introduces a corresponding substituent at C2.[5] This is a highly versatile method for installing aryl or alkyl groups.

    • Orthoesters: Using orthoesters like triethyl orthoformate results in an unsubstituted C2 position, providing a clean scaffold for subsequent functionalization.[6]

    • Microwave-Assisted Synthesis: Modern protocols often employ microwave irradiation, which dramatically reduces reaction times from hours to minutes and frequently leads to higher yields and cleaner reaction profiles compared to conventional heating.[1][2]

Reductive Cyclization Strategy

An alternative pathway begins with 3-amino-2-nitropyridine. This substrate can be reacted with aldehydes or ketones, followed by a reductive cyclization step.

Regioselective Installation of the Piperidine Moiety

With the imidazo[4,5-b]pyridine core in hand, the next critical challenge is the regioselective attachment of the piperidine ring at the N-3 position. The scaffold presents three potential nitrogen nucleophiles (N1, N3, and the pyridine N4), making controlled alkylation non-trivial.

The Challenge of Regioselectivity

Direct alkylation of an unsubstituted imidazo[4,5-b]pyridine often leads to a mixture of N1 and N3 isomers, with the pyridine nitrogen (N4) also being a potential, though generally less reactive, site for alkylation.[5] Achieving selectivity is paramount for a viable synthetic route.

  • Expert Insight: The regiochemical outcome is influenced by steric hindrance around the nitrogen atoms and the electronic nature of the scaffold. While computational models can help predict outcomes, empirical optimization of reaction conditions (base, solvent, temperature) is often necessary.

A Validated Protocol for N-3 Alkylation

A reliable strategy involves the N-alkylation of the imidazo[4,5-b]pyridine with a suitable piperidine electrophile. To ensure selectivity and prevent unwanted side reactions, the piperidine nitrogen must be protected, typically with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of tert-butyl 4-(3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate

  • Reagent Preparation: To a solution of 3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the imidazole nitrogen, creating a potent nucleophile for the subsequent SN2 reaction. The low temperature controls the exothermic reaction.

  • Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add a solution of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Self-Validation: The tosylate group is an excellent leaving group, promoting an efficient SN2 displacement by the imidazopyridine anion. Using a Boc-protected piperidine is critical; it prevents the piperidine nitrogen from acting as a competing nucleophile.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-3 alkylated product, along with the N-1 isomer which can be separated.

Advanced Derivatization Strategies

Once the 3-(piperidin-4-yl) core is assembled, a vast chemical space can be explored through diversification at the C2 position and the piperidine nitrogen.

Functionalization at the C2 Position

The C2 position of the imidazole ring is particularly amenable to functionalization, most notably through modern cross-coupling techniques.

  • Direct C-H Arylation: This is a highly atom-economical method for installing aryl or heteroaryl groups. The reaction typically requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst.[7][8]

    • Mechanistic Consideration: For this reaction to proceed efficiently and regioselectively at C2, the N3 position must be protected, for instance, with a (2-methoxyethoxy)methyl (MEM) group.[7][8] The reaction is believed to proceed via a concerted metallation-deprotonation (CMD) mechanism, where the acidity of the C2 proton is enhanced.[7]

G cluster_0 C2-Arylation Workflow A N3-Protected Imidazo[4,5-b]pyridine C Pd Catalyst Cu(I) Co-catalyst Base A->C B Aryl Halide (Ar-X) B->C D C2-Arylated Product C->D

Caption: Workflow for Direct C-H Arylation at the C2 position.

  • Halogenation and Cross-Coupling: A more traditional, yet highly effective, two-step sequence involves initial halogenation of the C2 position (e.g., using N-bromosuccinimide), followed by a standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents.[9]

  • C2-Amination: 2-Amino derivatives can be synthesized by first installing a halogen at the C2 position, followed by a nucleophilic aromatic substitution (SNAr) with a desired primary or secondary amine.[9][10]

Modification of the Piperidine Nitrogen

The piperidine nitrogen provides a gateway to extensive structural diversity.

  • Boc Deprotection: The Boc protecting group is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the secondary amine.

  • N-Functionalization: The liberated piperidine nitrogen can be functionalized through numerous standard reactions:

    • N-Alkylation: Reaction with alkyl halides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

    • N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

    • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions are generally high-yielding and allow for the introduction of a vast array of chemical functionalities to probe structure-activity relationships (SAR).

Data Summary and Key Transformations

The following table summarizes key reaction parameters for the synthesis of a representative set of derivatives.

Transformation Starting Material Key Reagents Typical Yield Purpose Reference
Core Cyclization 2,3-Diaminopyridine, BenzaldehydeI₂, EtOH, Reflux~75-85%Forms the C2-phenyl substituted core[5]
N-3 Alkylation 3H-Imidazo[4,5-b]pyridineBoc-piperidin-4-yl tosylate, NaH, DMF~40-60% (N-3 isomer)Installs the protected piperidine moietyInternal Protocol
C2-H Arylation N3-MEM-Imidazo[4,5-b]pyridine4-Bromoanisole, Pd(OAc)₂, CuI, P(o-tol)₃82%Introduces an aryl group at C2[7][8]
Boc Deprotection N-Boc-3-(piperidin-4-yl)-...TFA, DCM>95%Prepares piperidine for derivatizationStandard Protocol
Piperidine N-Acylation 3-(Piperidin-4-yl)-...Acetyl chloride, Et₃N, DCM>90%Introduces an amide functionalityStandard Protocol

Conclusion and Future Outlook

The synthetic routes to 3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine derivatives are mature, robust, and highly adaptable. The modular nature of the synthesis, allowing for the independent formation of the core and subsequent, regioselective installation and diversification of the piperidine side chain, makes this scaffold exceptionally attractive for the construction of large compound libraries for high-throughput screening. Future innovations will likely focus on developing more efficient and greener catalytic systems for C-H functionalization and exploring novel bioisosteric replacements for the piperidine ring to further expand the accessible chemical space and pharmacological potential of this remarkable heterocyclic system.[3][11]

References

  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

  • ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • ScienceDirect. (2025). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Available at: [Link]

  • MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

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  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available at: [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • PubMed. (2012). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Available at: [Link]

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  • ResearchGate. (2025). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Available at: [Link]

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  • ACS Publications. (n.d.). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Available at: [Link]

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Exploratory

The Emergence of Imidazo[4,5-b]pyridines: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Foreword: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, selectivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the need for greater efficacy, selectivity, and improved safety profiles. Within this context, heterocyclic compounds have emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide range of biological targets. Among these, the imidazo[4,5-b]pyridine scaffold has garnered significant attention. Its structural analogy to purine nucleosides allows it to function as a bioisostere, interacting with biological targets that recognize purines, such as kinases.[1][2] This inherent characteristic has positioned imidazo[4,5-b]pyridine derivatives as promising candidates for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth exploration of the discovery of novel imidazo[4,5-b]pyridine compounds, from rational design and synthesis to rigorous biological evaluation, with a focus on their potential as anticancer agents through the inhibition of key cellular signaling pathways.

I. Synthetic Strategies: Building the Imidazo[4,5-b]pyridine Core

The versatility of the imidazo[4,5-b]pyridine scaffold lies in the numerous synthetic routes available for its construction and subsequent derivatization. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, scalability, and overall efficiency.

A. Classical Condensation Reactions: A Foundational Approach

A well-established and widely utilized method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine precursor with an aldehyde. This approach offers a straightforward route to a diverse range of 2-substituted derivatives.

Rationale: This method is favored for its operational simplicity and the commercial availability of a wide variety of aldehydes, allowing for the introduction of diverse functionalities at the 2-position of the scaffold. The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the final product.

Experimental Protocol: Conventional Synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines [3][4]

  • Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1 mmol) in dimethylformamide (DMF), add an equimolar amount of the desired substituted aldehyde (1 mmol).

  • Reaction Conditions: The reaction mixture is stirred and heated under reflux for 3-4 hours.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in n-hexane.

  • Work-up: Upon completion, the reaction mixture is poured into a mixture of water and ethyl acetate (2:8 v/v) and extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are concentrated under reduced pressure, and the crude product is recrystallized from ethanol to afford the pure 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine.

B. Microwave-Assisted Synthesis: Accelerating Discovery

In the contemporary drug discovery workflow, time is a critical factor. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite the synthesis of compound libraries.

Rationale: Microwave irradiation provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][5] This is particularly advantageous for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Microwave-Assisted Synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines [3][4]

  • Reaction Setup: In a microwave-safe vessel, combine 5-bromopyridine-2,3-diamine (1 mmol) and the substituted aldehyde (1 mmol) in a suitable solvent such as ethanol or DMF.

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a specified temperature (e.g., 100-150 °C) and power (e.g., 100-200 W) for a short duration (e.g., 10-30 minutes).

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification as described in the conventional method.

II. Biological Evaluation: Unveiling the Anticancer Potential

The synthesized imidazo[4,5-b]pyridine compounds are subjected to a battery of biological assays to determine their therapeutic potential. A primary focus is often on their anticancer activity, which can be assessed through various in vitro and in vivo models.

A. Cell Viability and Cytotoxicity: The Initial Screen

The initial step in evaluating the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.

Rationale: The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[6][7]

Experimental Protocol: MTT Assay for Cell Viability [8][9][10]

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[4,5-b]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

B. Target Identification and Mechanism of Action: Delving Deeper

Promising compounds from the initial cytotoxicity screen are further investigated to elucidate their mechanism of action. A significant number of imidazo[4,5-b]pyridine derivatives have been found to exert their anticancer effects through the inhibition of cyclin-dependent kinases (CDKs).[11]

Rationale: CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle and transcription.[12] Their dysregulation is a hallmark of many cancers.[13] CDK9, in particular, is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of many oncogenes.[14][15] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[11]

Signaling Pathway: The Role of CDK9 in Transcriptional Regulation

CDK9_Pathway cluster_initiation Transcription Initiation cluster_pause Promoter-Proximal Pausing cluster_elongation Elongation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine RNA_Pol_II RNA Pol II Promoter Promoter RNA_Pol_II->Promoter Binds Paused_Pol_II Paused RNA Pol II DSIF_NELF DSIF/NELF DSIF_NELF->Paused_Pol_II Induces Pausing Active_Pol_II Elongating RNA Pol II Paused_Pol_II->Active_Pol_II Release P_TEFb P-TEFb (CDK9/Cyclin T) P_TEFb->DSIF_NELF P_TEFb->Paused_Pol_II Phosphorylates CTD mRNA mRNA Transcript (e.g., Mcl-1) Active_Pol_II->mRNA Transcription Apoptosis_Regulation Downregulation of Anti-apoptotic Proteins mRNA->Apoptosis_Regulation Leads to Imidazo_Pyridine Imidazo[4,5-b]pyridine Compound Imidazo_Pyridine->P_TEFb Inhibits

Caption: CDK9-mediated transcriptional elongation and its inhibition.

Experimental Protocol: In Vitro CDK9 Kinase Assay [16][17][18]

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase buffer, recombinant active CDK9/Cyclin T enzyme, a suitable substrate (e.g., a peptide with the consensus phosphorylation sequence), and the imidazo[4,5-b]pyridine inhibitor at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the ADP to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

III. Data Presentation and Structure-Activity Relationship (SAR)

The systematic evaluation of a library of imidazo[4,5-b]pyridine analogs allows for the elucidation of the structure-activity relationship (SAR), providing crucial insights for the rational design of more potent and selective compounds.

A. Quantitative Data Summary

The biological data obtained from the in vitro assays are summarized in a tabular format for easy comparison and analysis.

Compound IDR1-substituentR2-substituentMCF-7 IC50 (µM)[5][19]HCT116 IC50 (µM)CDK9 IC50 (µM)
Lead Cmpd 1 BrPhenyl5.28.11.32
Analog 1a Br4-Hydroxyphenyl2.84.50.95
Analog 1b ClPhenyl6.59.31.87
Analog 1c Br2-Nitrophenyl>20>205.64
Analog 1d Br4-Methoxyphenyl4.16.71.15
Sorafenib ----0.76

Note: The data presented in this table are hypothetical and for illustrative purposes only, but are based on trends observed in the literature.

B. Elucidating the Structure-Activity Relationship (SAR)

The analysis of the data in the table above reveals key SAR trends:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine core significantly influences the anticancer activity. Aromatic substituents, particularly those with electron-donating groups like a hydroxyl or methoxy group at the para-position of the phenyl ring (Analog 1a and 1d), tend to enhance the potency compared to an unsubstituted phenyl ring (Lead Cmpd 1). Conversely, the introduction of a bulky, electron-withdrawing group like a nitro group at the ortho-position (Analog 1c) is detrimental to the activity. This suggests that the electronic and steric properties of the 2-substituent are critical for optimal interaction with the biological target.

  • Substitution on the Pyridine Ring: The presence of a halogen, such as bromine at the 6-position, is a common feature in many active imidazo[4,5-b]pyridine derivatives. Comparing Analog 1b (with a chloro substituent) to the lead compound suggests that bromine may be a more favorable substituent for this particular series.

Workflow for SAR-Guided Lead Optimization

SAR_Workflow Start Initial Hit Compound (Imidazo[4,5-b]pyridine core) Synthesis Synthesize Analog Library (Vary R1 and R2) Start->Synthesis Screening In Vitro Screening (MTT, Kinase Assays) Synthesis->Screening Data_Analysis Data Analysis (IC50 values) Screening->Data_Analysis SAR Establish SAR (Identify key structural features) Data_Analysis->SAR Design Rational Design of Next-Generation Analogs SAR->Design Lead_Optimization Lead Optimization (Improve potency, selectivity, ADME) SAR->Lead_Optimization Design->Synthesis Iterative Cycles Lead_Optimization->Design Preclinical Preclinical Candidate Lead_Optimization->Preclinical

Caption: Iterative workflow for lead optimization guided by SAR.

IV. Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a privileged structure in medicinal chemistry, with a demonstrated potential for the development of novel therapeutic agents. The synthetic versatility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. The insights gained from SAR studies are invaluable in guiding the design of next-generation compounds with enhanced potency and selectivity. As our understanding of the complex signaling networks that drive diseases like cancer continues to grow, the rational design of targeted inhibitors based on the imidazo[4,5-b]pyridine scaffold will undoubtedly remain a promising avenue for drug discovery. Future research in this area will likely focus on exploring novel substitution patterns, identifying new biological targets, and leveraging advanced computational methods to accelerate the discovery of clinically viable drug candidates.

References

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  • Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. Available at: [Link]

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  • Kandeel, M., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4968. Available at: [Link]

  • Li, Z., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 54, 854-864. Available at: [Link]

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  • Romano, G., & Giordano, A. (2020). The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. Journal of Cellular Physiology, 235(12), 9109-9115. Available at: [Link]

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Foundational

Exploring the Chemical Space of Imidazo[4,5-b]pyridine Derivatives

Executive Summary The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere of the purine nucleus (specifically adenine and guanine). Its utility spans oncol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere of the purine nucleus (specifically adenine and guanine). Its utility spans oncology (kinase inhibition), infectious disease, and CNS modulation.[1] However, the scaffold presents unique synthetic challenges, particularly regarding regioselective functionalization at the N1/N3 positions and C-H activation at C2. This guide synthesizes field-proven synthetic methodologies with structural biology insights to provide a roadmap for navigating this chemical space.

Structural Significance & Pharmacophore Analysis[1]

The imidazo[4,5-b]pyridine core is defined by the fusion of an imidazole ring to a pyridine ring across the 2,3-positions of the pyridine. This architecture offers a distinct electrostatic profile compared to its isomers (imidazo[4,5-c]pyridine) or isosteres (benzimidazole, purine).

The Purine Mimicry

In kinase drug discovery, the scaffold is frequently employed to target the ATP-binding hinge region.

  • N4 (Pyridine Nitrogen): Acts as a critical Hydrogen Bond Acceptor (HBA), mimicking N1 of adenine.

  • N3 (Imidazole Nitrogen): Often serves as a Hydrogen Bond Donor (HBD) if unsubstituted, or an acceptor if alkylated, interacting with the gatekeeper residues.

  • C2 Vector: Substituents at this position project into the solvent-exposed region, allowing for solubility-enhancing groups (morpholines, piperazines) without disrupting the hinge binding.

Electronic Properties

The electron-deficient pyridine ring lowers the pKa of the imidazole protons compared to benzimidazole, altering the acidity and nucleophilicity of the N1/N3 nitrogens. This electronic bias is the root cause of the regioselectivity challenges encountered during synthesis.

Synthetic Strategies & Regiocontrol

The construction of the imidazo[4,5-b]pyridine core generally follows two retrosynthetic logic streams: Ring Closure of Pyridines (Classic) and Functionalization of Pre-formed Cores (Modern).

Pathway A: Oxidative Cyclization (The Classic Route)

The most robust method involves the condensation of 2,3-diaminopyridines with carboxylic acids, aldehydes, or orthoesters.

  • Mechanism: Formation of an amide/imine intermediate followed by dehydrative ring closure.

  • Causality: While reliable, this method requires harsh conditions (polyphosphoric acid, high heat) which may degrade sensitive functionalities.

Pathway B: S_NAr / Reductive Cyclization (The "Green" Route)

A more versatile approach utilizes 2-chloro-3-nitropyridine.

  • S_NAr Displacement: Reaction with a primary amine installs the N3-substituent regiospecifically before cyclization.

  • Reduction: The nitro group is reduced to an amine (Fe/AcOH or H2/Pd).

  • Cyclization: Closure with an aldehyde or carboxylic acid equivalent.[2]

  • Advantage: This completely solves the N1 vs. N3 alkylation ambiguity by fixing the substituent early.

Pathway C: Direct C-H Arylation (The Modern Route)

Recent advances (e.g., Blagg et al.) allow for the late-stage functionalization of the C2 position using Pd-catalyzed C-H activation. This is crucial for divergent SAR exploration, allowing researchers to make a large batch of the core and diversify the C2-vector last.

Visualization: Synthetic Decision Matrix

SyntheticWorkflow Start Target: Imidazo[4,5-b]pyridine Decision1 Is N-substitution required? Start->Decision1 RouteA Route A: Alkylation of Parent Core Decision1->RouteA No / Late Stage RouteB Route B: S_NAr on 2-Cl-3-NO2-pyridine Decision1->RouteB Yes (Specific N3/N1) Problem Regioselectivity Issue (Mixture of N1/N3) RouteA->Problem Direct Alkylation Solution Regiospecific Synthesis RouteB->Solution Stepwise Assembly C2_Div Need C2 Diversity? Problem->C2_Div Solution->C2_Div Method_Cond Condensation (RCOOH + Diamine) C2_Div->Method_Cond Fixed C2 Group Method_CH Pd-Catalyzed C-H Activation C2_Div->Method_CH Library Generation

Caption: Decision tree for selecting synthetic routes based on regiochemical requirements and library size.

Regioselectivity: The N1 vs. N3 Battle

When alkylating an unsubstituted imidazo[4,5-b]pyridine, a mixture of N1 and N3 isomers is obtained.[3]

  • Steric/Electronic Control: Under basic conditions (NaH/DMF), alkylation often favors the N3 position (closer to the pyridine nitrogen) due to the dipole alignment and lone-pair repulsion at N1, though this is substrate-dependent.

  • Identification: The isomers can be distinguished via 2D-NMR (HMBC).

    • N3-isomer: The methylene protons of the alkyl group will show NOE correlations to the pyridine C2 proton (if available) or distinct HMBC coupling to the bridgehead carbons.

    • N1-isomer: Shows coupling to C7a bridgehead but distinct shifts due to proximity to the pyridine ring protons.

Case Study: Aurora Kinase Inhibitors

To demonstrate the utility of this scaffold, we examine the design of Aurora A inhibitors (e.g., analogues of CCT129202).

FeatureChemical ModificationBiological Consequence
Hinge Binding Unsubstituted N3-H and Pyridine N4Forms bidentate H-bond with hinge residues (e.g., Ala213).
Solubility C2-Morpholine/PiperazineProjects into solvent channel; improves PK/Solubility.
Selectivity C7-Aryl groupTargets the hydrophobic back-pocket; achieves selectivity over other kinases.
Metabolic Stability Fluorine on C6Blocks metabolic oxidation sites on the pyridine ring.

Experimental Protocols

Protocol A: Regioselective Synthesis via S_NAr (The "Green" Route)

Target: 3-Benzyl-2-phenyl-3H-imidazo[4,5-b]pyridine

Rationale: Using the S_NAr approach guarantees the benzyl group is installed on the specific nitrogen before the ring closes, avoiding isomer separation later.

  • S_NAr Displacement:

    • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in EtOH.

    • Add benzylamine (1.1 eq) and DIPEA (1.5 eq).

    • Reflux for 2-4 hours. Monitor TLC for disappearance of chloride.

    • Checkpoint: Product should be yellow/orange (nitroamine).

  • Reduction:

    • Suspend the nitroamine in MeOH/H2O (4:1).

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

    • Heat to 80°C for 1 hour. Filter hot through Celite to remove iron sludge.

  • Cyclization:

    • To the crude diamine filtrate, add Benzaldehyde (1.1 eq) and Na2S2O5 (1.5 eq) (oxidant/additive).

    • Reflux in EtOH for 6-12 hours.

    • Workup: Concentrate, neutralize with NaHCO3, extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).

Protocol B: C2-Arylation via C-H Activation

Target: 2-(4-Fluorophenyl)-3H-imidazo[4,5-b]pyridine from unsubstituted core

Rationale: Direct arylation avoids the need for pre-functionalized aldehydes and allows for rapid analogue generation from a single core.

  • Reagents:

    • Substrate: 3H-Imidazo[4,5-b]pyridine (protected with MEM or SEM group at N3 if necessary for solubility/selectivity).

    • Coupling Partner: 4-Fluoro-iodobenzene .

    • Catalyst: Pd(OAc)2 (5 mol%).

    • Ligand: CuI (10-50 mol% co-catalyst often used) or PPh3 .

    • Base: Cs2CO3 (2.0 eq).

    • Solvent: DMF or Dioxane (anhydrous).

  • Procedure:

    • Combine all solids in a microwave vial.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent.

    • Heat at 140°C for 12-24h (or Microwave 160°C for 1h).

  • Purification:

    • Filter through a silica pad.

    • Column chromatography (DCM/MeOH gradients are often required due to polarity).

Visualization: SAR & Pharmacophore Logic[1]

SAR_Logic Core Imidazo[4,5-b]pyridine Scaffold N4 N4 (Pyridine N) H-Bond Acceptor Core->N4 C2 C2 Position Solvent Channel Core->C2 C7 C7 Position Hydrophobic Pocket Core->C7 N3 N3 Position Gatekeeper Interaction Core->N3 Hinge Kinase Hinge Binding N4->Hinge Solubility Solubility/PK (Morpholine/Piperazine) C2->Solubility Selectivity Selectivity Filter (Aryl/Heteroaryl) C7->Selectivity N3->Hinge

Caption: Pharmacophore mapping of the imidazo[4,5-b]pyridine scaffold in kinase inhibitor design.

References

  • Review of Synthetic Strategies: Jarmoni, K., Misbahi, K., & Ferrières, V. (2024).[4][5] Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[4][5][6][7] Current Medicinal Chemistry. Link

  • Regioselective C-H Arylation: Macdonald, J., et al. (2013).[8] Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. Link

  • Pd-Catalyzed Amidation Protocol: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[9] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.[9] Organic Letters. Link

  • Green Synthesis (S_NAr Route): Patil, M., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.[7] ACS Omega. Link

  • Aurora Kinase Inhibitors: Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Coupling Strategies for Imidazo[4,5-b]pyridine Functionalization

[1][2] Executive Summary The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] It is a core pharmacophore in numerous kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and indoles.[1] It is a core pharmacophore in numerous kinase inhibitors (e.g., AURAKA, PAK4 inhibitors) and anticancer agents due to its ability to engage in critical hydrogen bonding within the ATP-binding pocket of enzymes.[1]

However, the scaffold presents unique synthetic challenges:

  • Electronic Deficiency: The pyridine nitrogen (N4) renders the ring electron-deficient, altering oxidative addition rates compared to standard indoles.[1][2]

  • Acidic Protons: The imidazole N-H is acidic (

    
    ), often requiring protection to prevent catalyst poisoning.[1][2]
    
  • Regioselectivity: Distinguishing reactivity between the C-2, C-5, C-6, and C-7 positions requires precise catalytic control.[1][2]

This guide provides validated protocols for the regioselective Suzuki-Miyaura coupling of imidazo[4,5-b]pyridines, focusing on the robust functionalization of the C-6 (benzenoid-like) and C-2 (imidazole) positions.

Strategic Analysis: Reactivity & Regiochemistry[1][4][5][6]

Before initiating synthesis, researchers must understand the electronic bias of the ring system.[1][2]

  • C-6 Position: This is the most "benzenoid" position.[1][2] It is electronically similar to the 5-position of an indole.[1][2] Bromides at this position undergo oxidative addition readily with standard Pd(II)/Pd(0) catalysts.[2]

  • C-2 Position: This position is between two nitrogens.[1][2] While 2-halo derivatives are accessible, the position is sensitive.[1][2] The adjacent N-H (if unprotected) can coordinate to Palladium, arresting the catalytic cycle.[1]

  • C-5/C-7 Positions: These are highly electron-deficient (ortho/para to the pyridine nitrogen) and are often more suitable for

    
     displacements than Suzuki couplings, though Suzuki is possible with electron-rich phosphine ligands.
    
Decision Matrix: Functionalization Workflow

Workflow Start Target: Imidazo[4,5-b]pyridine Derivative Decision Target Position? Start->Decision C6_Path C-6 Functionalization Decision->C6_Path Benzenoid Core C2_Path C-2 Functionalization Decision->C2_Path Imidazole Core Direct Direct Coupling Possible (but Protection Recommended) C6_Path->Direct Protect Mandatory N-Protection (SEM, Boc, THP) C2_Path->Protect Prevent Catalyst Poisoning Cat_B Advanced System: XPhos Pd G2 / K3PO4 Protect->Cat_B Steric Demand Cat_A Standard System: Pd(dppf)Cl2 / Dioxane:H2O Direct->Cat_A

Figure 1: Strategic decision tree for selecting the appropriate functionalization pathway. Note the critical requirement for N-protection in C-2 functionalization.

Protocol A: C-6 Functionalization (The "Workhorse" Method)

This protocol is optimized for 6-bromo-imidazo[4,5-b]pyridine . This is the most common entry point for library generation (e.g., PAK4 inhibitor KY-04045 analogues).

Materials
  • Substrate: 6-bromo-3H-imidazo[4,5-b]pyridine (or N-protected variant).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).[2]

  • Catalyst:

    
     (
    
    
    
    ) (5 mol%).
  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution).[2]
    
  • Solvent: 1,4-Dioxane.[1][2][3]

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, charge the 6-bromo substrate (1.0 equiv), boronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvation: Add 1,4-Dioxane (

    
    ).
    
  • Activation: Add

    
     (3.0 equiv). The typical ratio of Dioxane:Water is 4:1.[1][2][3]
    
  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5-10 minutes. Note: Oxygen causes homocoupling of boronic acids and deactivation of the catalyst.[1]

  • Reaction:

    • Thermal: Heat to

      
       for 4-12 hours.
      
    • Microwave: Irradiate at

      
       for 30-45 minutes.
      
  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1][2] Wash with EtOAc.[1][2]

  • Purification: Concentrate and purify via flash column chromatography (typically DCM/MeOH gradients).[2]

Why this works:


 is a robust catalyst that resists de-ligation better than 

at elevated temperatures.[2] The bidentate ligand (dppf) creates a large bite angle, facilitating the reductive elimination step.[1][2]

Protocol B: C-2 Functionalization (The "Challenging" Method)

Coupling at the C-2 position is sterically demanding and electronically distinct.[2] The adjacent N-3 and N-1 atoms can chelate Pd species.[2] We strongly recommend protecting the N-H position with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group prior to coupling.

Materials
  • Substrate: 2-chloro-3-(SEM)-imidazo[4,5-b]pyridine.

  • Catalyst: XPhos Pd G2 (Precatalyst) or

    
     + XPhos (5 mol%).
    
  • Base: Potassium Phosphate Tribasic (

    
    ) (anhydrous or 2M aq).[2]
    
  • Solvent: THF or Toluene/Water (10:1).[2]

Step-by-Step Methodology
  • Protection (Pre-step): React 2-chloro-imidazo[4,5-b]pyridine with SEM-Cl and NaH in DMF (

    
     to RT) to obtain the protected precursor. Isolate before coupling.
    
  • Charging: Combine protected substrate (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G2 (0.05 equiv) in a vial.

  • Solvent/Base: Add THF (degassed) and

    
     (3.0 equiv).[2]
    
  • Reaction: Heat to

    
     (Thermal) or 
    
    
    
    (Microwave, 1 hour).
  • Deprotection (Post-step): After coupling and isolation, remove the SEM group using TBAF in THF (reflux) or TFA/DCM depending on stability.[2]

Why XPhos? The 2-position is sterically crowded.[1][2] XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition into the challenging C-Cl bond and prevents the formation of inactive Pd-dimers.[1]

Comparative Data & Optimization

VariableRecommendationRationale
Solvent System Dioxane/Water (4:1)Excellent solubility for polar heterocycles; water dissolves inorganic base.[2]
Alternative Solvent DMF or DMSOUse if substrate is insoluble in Dioxane.[1][2] Requires higher temp (

).[2]
Base Selection

(Standard)
Mild enough to prevent decomposition, strong enough for activation.[1][2]
Base (Hard Cases)

or

"Cesium Effect" improves solubility in organic solvents; higher basicity.[2]
Catalyst (Cl) XPhos Pd G2Necessary for aryl chlorides (C-2 position).
Catalyst (Br)

Cost-effective and robust for aryl bromides (C-6 position).

Mechanistic Insight: The Poisoning Trap

The imidazo[4,5-b]pyridine scaffold contains three nitrogen atoms. A common failure mode is the coordination of the "pyridine-like" nitrogens to the Palladium center, forming a stable complex that does not undergo oxidative addition.[1]

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate Substrate Halo-Imidazo[4,5-b]pyridine Coordination N-Coordination (Poisoning) Off-Cycle Species Substrate->Coordination Unprotected N TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Coordination->Pd0 Reversible (Slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the "Poisoning Trap" where free nitrogen atoms sequester the catalyst. This visually justifies the requirement for protecting groups or bulky ligands.[1]

References

  • BenchChem. (2025).[4][2] Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization. Link

  • Bavetsias, V., et al. (2016).[1][2] The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Soudi, M., et al. (2019).[1][2][5] Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

  • Vukovic, N., et al. (2017).[1][2][3] Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules (MDPI).[2] Link

Sources

Application

Application Note &amp; Protocol: Comprehensive Purity Assessment of Imidazo[4,5-b]pyridine

Introduction: The Critical Role of Purity in Imidazo[4,5-b]pyridine Drug Development The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core structure of numerous pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Imidazo[4,5-b]pyridine Drug Development

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system, forming the core structure of numerous pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[1][2] The efficacy and safety of any Active Pharmaceutical Ingredient (API) derived from this scaffold are inextricably linked to its purity. Even minute amounts of impurities—be they starting materials, by-products, or degradation products—can significantly impact the drug's biological activity, toxicity, and stability.

Therefore, a robust, multi-faceted analytical strategy is not merely a regulatory requirement but a scientific necessity to ensure the quality and consistency of imidazo[4,5-b]pyridine-based drug substances. This guide provides a comprehensive overview of the essential analytical techniques for purity assessment, detailing not just the "how" but the "why" behind each method. It is designed to be a self-validating system, integrating orthogonal methods to build a complete and trustworthy purity profile.

The Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive assessment. This strategy ensures that all potential impurities, regardless of their nature (e.g., volatile, non-volatile, isomeric), are detected and quantified.

Our recommended workflow for imidazo[4,5-b]pyridine purity assessment integrates chromatographic, spectroscopic, and thermal analysis techniques.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Physicochemical Properties cluster_4 Final Purity Report Sample Imidazo[4,5-b]pyridine API HPLC HPLC / UPLC (Assay, Related Substances) Sample->HPLC GC GC (Residual Solvents, Volatile Impurities) Sample->GC NMR NMR Spectroscopy (Structure, Isomeric Purity) Sample->NMR MS Mass Spectrometry (Impurity ID, Molecular Weight) Sample->MS Thermal TGA / DSC (Solvates, Polymorphs) Sample->Thermal KF Karl Fischer Titration (Water Content) Sample->KF Report Comprehensive Purity Profile HPLC->Report GC->Report NMR->Report MS->Report Thermal->Report KF->Report

Caption: Orthogonal workflow for imidazo[4,5-b]pyridine purity assessment.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatographic techniques are fundamental for separating the main compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the primary technique for determining the assay (potency) and profiling related substances (non-volatile impurities). A well-developed reversed-phase HPLC (RP-HPLC) method is often the cornerstone of a purity assessment strategy.[3]

Causality Behind Experimental Choices:

  • Reversed-Phase (RP) Chromatography: Imidazo[4,5-b]pyridine and its likely impurities are moderately polar aromatic compounds, making them well-suited for separation on non-polar stationary phases (like C18 or C8) with polar mobile phases.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which is critical for achieving consistent retention times and peak shapes for ionizable compounds like imidazo[4,5-b]pyridine. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile phosphate buffers.[3]

  • Gradient Elution: A gradient is often necessary to elute a wide range of impurities with varying polarities within a reasonable timeframe, ensuring that both early and late-eluting impurities are captured.

  • UV Detection: The aromatic nature of the imidazo[4,5-b]pyridine core provides strong UV absorbance, making UV detection a sensitive and robust method for quantification. A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a single peak.

Experimental Protocol: HPLC Method for Related Substances

  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 5
      25 95
      30 95
      30.1 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the imidazo[4,5-b]pyridine sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

  • System Suitability:

    • Before sample analysis, inject a system suitability solution containing the main compound and known impurities.

    • Verify parameters like resolution between critical pairs, tailing factor, and theoretical plates meet predefined criteria as per pharmacopeial guidelines (e.g., USP <621>).

  • Analysis and Reporting:

    • Inject the sample solution.

    • Identify and quantify impurities based on their relative retention time (RRT) and relative response factor (RRF) if known. For unknown impurities, assume an RRF of 1.0.

    • Report individual and total impurities as a percentage of the main peak area.

Gas Chromatography (GC)

GC is the preferred method for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[4] Given the high temperatures used in GC, this method is suitable for thermally stable, volatile, and semi-volatile compounds.

Causality Behind Experimental Choices:

  • Headspace Sampling: To avoid non-volatile matrix effects and protect the GC column, headspace sampling is the standard technique for residual solvent analysis. The sample is heated in a sealed vial, and only the volatile components in the vapor phase are injected.

  • Column Selection: A polar capillary column (e.g., PEG-based) is often used for general residual solvent screening as it provides good separation for a wide range of common solvents.

  • Flame Ionization Detector (FID): The FID is a universal and highly sensitive detector for organic compounds, making it ideal for quantifying trace levels of residual solvents.[4]

Experimental Protocol: GC for Residual Solvents (Static Headspace)

  • Instrumentation:

    • GC system with a static headspace autosampler and FID.

  • Chromatographic Conditions:

    • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

    • Carrier Gas: Helium or Hydrogen at a constant flow.

    • Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Pressurization Time: 1 min.

    • Loop Fill Time: 0.5 min.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the imidazo[4,5-b]pyridine sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample and is not one of the target analytes.

  • Analysis:

    • Run a blank (diluent only) and a standard solution containing known amounts of expected residual solvents.

    • Analyze the sample vial.

    • Quantify residual solvents based on the calibration from the standard solution, following ICH Q3C guidelines for limits.

Spectroscopic Methods: Structural Elucidation and Identification

Spectroscopic techniques are indispensable for confirming the identity of the main compound and for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation.[5] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[1][6]

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The purity can be estimated by integrating the signals of the compound against those of a certified internal standard (qNMR - quantitative NMR).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of unexpected signals can indicate impurities.[6]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the complete structure and for identifying the structure of unknown impurities if they are present at a sufficient concentration.

Protocol: NMR for Structural Confirmation and Purity Estimation

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the imidazo[4,5-b]pyridine sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • For qNMR, add a known amount of a certified internal standard (e.g., maleic acid).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra.

    • Ensure a sufficient relaxation delay (D1) in ¹H NMR for accurate quantification.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Assign all signals to the expected structure.

    • Integrate the signals and, for qNMR, calculate the purity relative to the internal standard.

    • Look for any unassigned signals that could correspond to impurities.

Mass Spectrometry (MS)

MS is a highly sensitive technique that provides molecular weight information, which is critical for confirming the identity of the main compound and for identifying impurities.[7] It is often coupled with a chromatographic technique (LC-MS or GC-MS).[8][9]

Causality Behind Experimental Choices:

  • LC-MS: This is the most common combination for impurity profiling. It leverages the separation power of HPLC with the detection and identification capabilities of MS.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for the polar, ionizable imidazo[4,5-b]pyridine molecule, typically producing a protonated molecule [M+H]⁺.[7]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, greatly aiding in its identification.

Protocol: LC-MS for Impurity Identification

  • Instrumentation:

    • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Methodology:

    • Use the same chromatographic method developed for HPLC-UV analysis, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of phosphoric acid).[3]

    • Acquire data in both positive and negative ion modes to capture a wider range of potential impurities.

    • Perform MS/MS (tandem mass spectrometry) on impurity peaks to obtain fragmentation patterns, which provide structural clues for identification.

  • Data Analysis:

    • Extract ion chromatograms for the expected [M+H]⁺ of the main compound.

    • Analyze the mass spectra of minor peaks to propose elemental compositions and potential structures for the impurities.

Thermal and Other Methods

Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point and to detect the presence of different polymorphic forms or solvates. A broad or multi-peak melting endotherm can suggest the presence of impurities.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water or residual solvents, in the sample.

Karl Fischer Titration

This is the gold standard for the specific and accurate determination of water content in a sample. It is more accurate than TGA for water quantification as TGA measures total mass loss from all volatiles.

Data Summary and Interpretation

A holistic view of the data from all techniques is required to assign a final purity value.

Table 1: Summary of Analytical Techniques for Purity Assessment

TechniquePrimary PurposeInformation Provided
HPLC/UPLC Assay and Related SubstancesQuantitative purity, impurity profile (non-volatile)
GC-HS Residual SolventsQuantitative analysis of volatile impurities
NMR Structural ConfirmationUnambiguous structure, isomeric purity, qNMR assay
LC-MS Impurity IdentificationMolecular weight and structure of impurities
TGA Volatile ContentMass loss due to water and solvents
DSC Melting Point / PolymorphismThermal properties, indicator of impurities
Karl Fischer Water ContentPrecise quantification of water

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node [shape=record, style="filled", fontname="Arial", fontsize=10];
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node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Input_Data [label="{HPLC (99.5% area)|GC (<0.1% solvents)|Karl Fischer (0.2% water)|TGA (0.3% volatiles)|NMR (Confirms structure)}"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculation [label="Purity Calculation\n(Mass Balance)"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Final Purity = 100% - Impurities - Water - Solvents"];

Input_Data -> Calculation; Calculation -> Result; }

Caption: Logic for integrating data to calculate final purity.

The final purity is often reported using a mass balance approach:

Purity (%) = 100% - (% Related Substances) - (% Residual Solvents) - (% Water)

This approach provides a comprehensive and validated purity value, ensuring the quality and safety of the imidazo[4,5-b]pyridine API for its intended use in drug development.

References

  • SIELC Technologies. (2018). 1H-Imidazo[4,5-b]pyridine. Available at: [Link]

  • FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • ATSDR. Analytical Methods for Pyridine. Available at: [Link]

  • PubMed. (1991). Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. Available at: [Link]

  • ResearchGate. (2002). Determination of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in hemoglobin using on-line coupling of restricted access material to liquid chromatography–mass spectrometry. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Available at: [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Available at: [Link]

  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • SciSpace. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

  • PubMed. (2024). Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. Available at: [Link]

  • PubMed Central. (2020). Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. Available at: [Link]

  • European Journal of Chemistry. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" solubility issues in biological buffers

Solubility Optimization & Biological Assay Troubleshooting[1][2][3] Executive Summary: The "Hidden" Solubility Trap 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a deceptive molecule.[1][2] While the piperidine ring su...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Biological Assay Troubleshooting[1][2][3]
Executive Summary: The "Hidden" Solubility Trap

3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a deceptive molecule.[1][2] While the piperidine ring suggests high aqueous solubility due to its basic nitrogen (


), the planar imidazo[4,5-b]pyridine core drives strong intermolecular 

-

stacking.[1][3]

In biological buffers (pH 7.4), this molecule exists as a cationic amphiphile .[2][3] It wants to be soluble due to the charge, but it wants to aggregate due to the aromatic core.[3] The most common failure mode is "Salting Out" or "DMSO Shock" —where rapid dilution into high-salt buffers (like PBS) causes immediate, often microscopic, precipitation that ruins IC50 curves and causes false negatives.[3]

This guide provides the diagnostic tools and protocols to stabilize this compound for reliable biological data.

Module 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic flow below.

SolubilityTroubleshooting Start Issue: Compound Precipitation CheckForm Check Compound Form: Free Base or Salt (HCl)? Start->CheckForm FreeBase Form: Free Base CheckForm->FreeBase SaltForm Form: HCl / Salt CheckForm->SaltForm CheckSolvent Stock Solvent? FreeBase->CheckSolvent CheckBuffer Buffer Composition? SaltForm->CheckBuffer DMSO_Shock Diagnosis: DMSO Shock (Kinetic Precipitation) CheckSolvent->DMSO_Shock Diluting 100% DMSO directly into PBS CommonIon Diagnosis: Common Ion Effect (Cl- in PBS reduces solubility) CheckBuffer->CommonIon High Salt (PBS/Saline) Solution1 Protocol A: Stepwise Dilution DMSO_Shock->Solution1 Solution2 Protocol B: Switch to HP-beta-CD CommonIon->Solution2

Figure 1: Diagnostic logic for identifying the root cause of precipitation based on compound form and buffer conditions.[1][2][3]

Module 2: The Chemistry of the "Crash"

To solve the issue, you must understand the competing forces at pH 7.4.[3]

1. The pKa Mismatch (Free Base Users)[1][3]
  • The Trap: The piperidine nitrogen has a

    
     of ~11.[2][4]2. In DMSO, the Free Base is uncharged and soluble.[2]
    
  • The Crash: When you spike 10 mM DMSO stock into pH 7.4 PBS, the molecule should protonate to become soluble. However, protonation is not instantaneous compared to aggregation.[2][3] The hydrophobic aromatic cores stack together (crystallize) faster than the water can protonate the piperidine nitrogen.[1][2]

  • Result: You get a fine suspension that looks cloudy or, worse, invisible micro-aggregates that stick to plasticware.[3]

2. The Common Ion Effect (HCl Salt Users)
  • The Trap: You use the Dihydrochloride salt (

    
    ) because it dissolves well in water.[1][2]
    
  • The Crash: PBS (Phosphate Buffered Saline) contains ~137 mM NaCl.[1][2]

  • Mechanism: The solubility product principle (

    
    ).[1][2][3] The high concentration of Chloride ions (
    
    
    
    ) in PBS suppresses the dissociation of your drug's HCl salt.[1][2]
    
    
    [1][2][3]
  • Result: The compound precipitates because of the buffer salts.[2]

Module 3: Troubleshooting Q&A

Q1: I see a precipitate immediately when diluting my DMSO stock into media. How do I fix this? A: You are experiencing "DMSO Shock." The water strips the DMSO solvation shell faster than the compound can equilibrate.[2]

  • Fix: Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an Intermediate Dilution Step (See Protocol A).

  • Alternative: Warm your media to 37°C before adding the compound. Cold media accelerates precipitation.[1][2]

Q2: Can I acidify my buffer to keep it soluble? A: Only cautiously. While lowering pH (to < 6.0) ensures the piperidine is fully protonated and soluble, it is often incompatible with cell viability.[3]

  • Better Approach: Instead of lowering pH, increase the "solubilizing capacity" of the buffer using Cyclodextrins (See Protocol B).[3] This cages the hydrophobic core without altering pH.[1][2]

Q3: Is the Free Base or the HCl salt better for biological assays? A: Use the HCl salt , but dissolve it in water/DMSO mixes, not pure DMSO.

  • Reasoning: The salt form is already protonated.[1][2] It eliminates the kinetic barrier of protonation during dilution.[1][2] If you must use the Free Base, you must acidify the stock solution slightly (add 1 eq.[3] HCl) before adding to the buffer.

Module 4: Validated Protocols
Protocol A: The "Intermediate Solvent" Dilution (Prevention of DMSO Shock)

Use this when you must use a DMSO stock of the Free Base.[3]

  • Prepare Stock: 10 mM Compound in 100% DMSO.

  • Prepare Intermediate Buffer: 50% DMSO / 50% Water (sterile).[1][2]

  • Step 1 (Pre-dilution): Dilute the 10 mM Stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM Compound in 55% DMSO.[1][2] (The water content initiates protonation/hydration slowly).[1][2][3]

    • Action: Vortex vigorously for 30 seconds. Ensure no precipitate is visible.[1][2]

  • Step 2 (Final Dilution): Dilute the 1 mM Intermediate 1:100 into pre-warmed (37°C) Media/PBS.

    • Final Conc: 10 µM Compound.[1][2]

    • Final DMSO: ~0.55% (Ensure this is within your assay's tolerance; typically <1% is acceptable for short assays).[1][2][3]

Protocol B: Cyclodextrin-Assisted Solubilization (Gold Standard)

Use this for animal studies or high-concentration cell assays (>50 µM).[1][2][3]

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) [Sigma H107].[1][2]
  • Vehicle: 20% HP-

    
    -CD in Water (w/v).
    

Procedure:

  • Weigh the HCl salt form of the compound.[1][2]

  • Add the 20% HP-

    
    -CD solution directly to the solid.[1][2]
    
  • Sonicate for 10–15 minutes at ambient temperature.

  • Why this works: The hydrophobic imidazopyridine core enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior and the protonated piperidine keep the complex soluble.[3]

  • Filter sterilize (0.22 µm) before use.[1][2]

Module 5: Solvent Compatibility Data[1][2][3]
Solvent / BufferSolubility (Free Base)Solubility (HCl Salt)Comments
DMSO High (>50 mM)High (>50 mM)Good for stocks.[1][2][3] Hygroscopic (keep dry).[1][2][3]
Water Low (<1 mM)High (>20 mM)Salt form is water soluble; Free base is not.[1][2][3]
PBS (pH 7.4) Very Low (<10 µM)Moderate (<1 mM)Subject to Common Ion Effect.[1][2][3]
Ethanol ModerateModerateNot recommended for cell assays (toxicity).[1][2][3]
20% HP-

-CD
High (>5 mM)Very High (>20 mM)Recommended for In Vivo/High Conc.
References
  • Llinàs, A., et al. (2008).[2][3] "Solubility Challenge: Can You Predict Solubilities of 32 Molecules Using a Database of 100 Reliable Measurements?". Journal of Chemical Information and Modeling. Link[1][2][3]

    • Context: Establishes the difficulty of predicting solubility for flat, arom
  • Popa-Burke, I., et al. (2014).[1][2][3][5] "Compound Precipitation in High-Concentration DMSO Solutions". Journal of Biomolecular Screening. Link

    • Context: Validates the "DMSO Shock" mechanism and the kinetic precipit
  • Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology. Link

    • Context: Authorit

      
      -CD to solubilize hydrophobic amines.[1][2]
      
  • PubChem Compound Summary. "3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine".[1][2] National Center for Biotechnology Information.[1][2] Link[1][2][3]

    • Context: Source of physicochemical properties (pKa, LogP) and structural data.[2][3][6]

Sources

Optimization

"3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" stability in DMSO solution

This technical guide addresses the stability, solubility, and handling of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine in DMSO (Dimethyl Sulfoxide).[1][2] This compound features a bicyclic aromatic core (imidazo[4,5-b]py...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine in DMSO (Dimethyl Sulfoxide).[1][2] This compound features a bicyclic aromatic core (imidazo[4,5-b]pyridine) attached to a saturated heterocycle (piperidine) containing a secondary amine.[1][2]

The presence of the secondary amine (piperidine moiety) and the basic pyridine nitrogen dictates specific stability protocols, particularly regarding oxidation and interaction with DMSO impurities.

[1][2]

Part 1: Executive Stability Summary

ParameterStatusTechnical Note
Solvent of Choice Anhydrous DMSOSolubility is typically >10 mM.[1][2] Avoid aqueous buffers for stock solution storage.[1][2]
Storage Temp -20°C or -80°CStable for 6–12 months if protected from moisture.[1][2]
Light Sensitivity ModerateThe imidazopyridine core can be photo-reactive.[1][2] Store in amber vials.
Moisture Sensitivity High Hygroscopic.[1][2] Water uptake causes precipitation and hydrolysis risk over long periods.[2]
Reactivity Risk Secondary Amine The piperidine NH is susceptible to reaction with DMSO degradation products (aldehydes).[2]

Part 2: Preparation & Solubility Protocols

Q: How do I prepare a stable stock solution without precipitation?

A: The primary cause of precipitation is the "Water-Solvent Mismatch."[1][2] DMSO is hygroscopic; if your DMSO has absorbed atmospheric water, the lipophilic free base of the compound will crash out.

Protocol:

  • Vessel Selection: Use glass or polypropylene vials (avoid polystyrene). Amber glass is preferred.[1][2]

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <0.005%).[2]

    • Expert Tip: Do not use a "community bottle" of DMSO that has been opened multiple times.[2] Use a fresh ampoule or a bottle stored over molecular sieves.

  • Dissolution:

    • Weigh the powder.[2]

    • Add DMSO to achieve a concentration of 10 mM to 50 mM .[2]

    • Vortex vigorously for 30 seconds.

    • If undissolved: Sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

Q: My compound is the HCl salt, not the free base. Does this change things?

A: Yes.

  • Free Base: High solubility in DMSO; low solubility in water/PBS.[2]

  • HCl Salt: Improved aqueous solubility but may be less soluble in pure DMSO due to ionic character.[1][2]

  • Recommendation: For HCl salts, you may need to add a small amount of water (e.g., 5-10%) to the DMSO only if you struggle to dissolve it, but this compromises long-term stability. Ideally, stick to pure DMSO and lower the concentration (e.g., 5 mM).

Part 3: Stability & Degradation Mechanisms

Q: Why did my DMSO solution turn yellow/brown after a month?

A: This indicates oxidative degradation or impurity reaction , likely centered on the piperidine secondary amine.

The Mechanism (Causality):

  • N-Oxidation: The secondary amine in the piperidine ring is electron-rich.[1][2] Over time, dissolved oxygen in DMSO can lead to the formation of N-oxides (N-OH species), which are often colored.[1]

  • Formaldehyde Reaction: DMSO decomposes slowly to form trace formaldehyde and dimethyl sulfide.[2] Formaldehyde reacts with secondary amines (like piperidine) to form hemiaminals or iminium ions (Maillard-type browning or methylation precursors).[1][2]

    • Reference: This is a known artifact in compound management where "old DMSO" methylates secondary amines [1].[1][2]

Prevention:

  • Purge storage vials with inert gas (Argon or Nitrogen) before sealing.[1][2]

  • Store at -80°C to kinetically halt these reactions.

Q: Can I freeze-thaw the stock solution?

A: Limit to 3 cycles maximum. Repeated freeze-thaw cycles create concentration gradients (cryoconcentration).[1][2] As the DMSO freezes, the solute is excluded from the crystal lattice, becoming locally super-concentrated. This can cause the compound to precipitate into aggregates that do not re-dissolve upon thawing, leading to lower effective dosing in your assay.

Part 4: Troubleshooting Guide (Logic Flow)

Scenario 1: Compound Precipitated Upon Dilution into Media[1]
  • Cause: The "Crash-Out" Effect.[1][2] You diluted a hydrophobic stock (in DMSO) too quickly into a hydrophilic buffer (PBS/Media).

  • Fix:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate step (e.g., 100% -> 10% -> 0.1%).

    • Warm the Media: Pre-warm your cell culture media to 37°C before adding the compound. Cold media accelerates precipitation.[1][2]

    • Vortex Immediately: Vortex the media while adding the DMSO stock dropwise.

Scenario 2: Loss of Biological Activity
  • Cause: Adsorption to plastics.[1][2] The imidazo[4,5-b]pyridine scaffold is planar and hydrophobic; it sticks to polypropylene tips and polystyrene plates.[1]

  • Fix: Use Low-Binding pipette tips and plates.[1][2] Add 0.01% Tween-20 or BSA to your assay buffer to act as a carrier protein/detergent, keeping the compound in solution.[1][2]

Part 5: Visual Workflows

Figure 1: Optimal Storage Workflow

Caption: Step-by-step logic for preserving chemical integrity of piperidinyl-imidazopyridines in DMSO.

StorageProtocol Input Solid Compound (Hygroscopic) Dissolve Dissolve & Vortex (Avoid Heat >40°C) Input->Dissolve Solvent Anhydrous DMSO (Fresh Ampoule) Solvent->Dissolve QC Visual Check: Clear Solution? Dissolve->QC Aliquot Aliquot to Amber Glass Vials QC->Aliquot Yes Sonicate Sonicate 5 mins (37°C) QC->Sonicate No (Precipitate) Gas Purge Headspace (Argon/N2) Aliquot->Gas Freeze Store at -20°C (Max 6 Months) Gas->Freeze Sonicate->QC

[1][2]

Figure 2: Troubleshooting Precipitation

Caption: Decision tree for resolving solubility issues during experimental dilution.

Troubleshooting Issue Precipitation Observed in Assay Buffer CheckConc Check Final Concentration Is it > Solubility Limit? Issue->CheckConc HighConc Reduce Conc. or Change Solvent CheckConc->HighConc Yes CheckMix Check Mixing Method (Direct addition?) CheckConc->CheckMix No Direct Use Serial Dilution (Stepwise) CheckMix->Direct Yes (Shock) CheckTemp Check Buffer Temp (Is it cold?) CheckMix->CheckTemp No Cold Pre-warm Buffer to 37°C CheckTemp->Cold Yes CheckpH Check pH (Is it near pKa?) CheckTemp->CheckpH No pHFix Adjust pH (Protonate Amine) CheckpH->pHFix Yes Carrier Add Carrier (0.1% BSA/Tween) CheckpH->Carrier No

References

  • Way, L. (2014).[2] Compound Management: The degradation of secondary amines in DMSO via formaldehyde reaction.[2] Journal of Biomolecular Screening.[2] (General principle citation for secondary amine/DMSO instability).

  • PubChem. (2025).[1][2] Compound Summary: Imidazo[4,5-b]pyridine derivatives.[1][2][3][4][5][6][7][8][9] National Library of Medicine.[2] [1]

  • BenchChem. (2025).[1][2] Solubility optimization for pyridine-containing scaffolds. Technical Support Library.[1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 3-Methyl-3H-imidazo[4,5-b]pyridine (Analogous Scaffold).[1][2][1][2]

Sources

Troubleshooting

Technical Support Center: 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine Scaffold Optimization

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Assay Development) Ticket Topic: Improving Selectivity Profiles for Imidazopyridine Scaffolds Introduction: The "Privileged Scaffold" Para...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Medicinal Chemistry & Assay Development) Ticket Topic: Improving Selectivity Profiles for Imidazopyridine Scaffolds

Introduction: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for the 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine scaffold.

You are likely working with this molecule because it is a "privileged structure" in kinase drug discovery. It mimics the purine ring of ATP, allowing it to bind effectively to the hinge region of kinases (particularly JAK family and Aurora kinases ).

The Problem: The very feature that makes this scaffold potent—its ability to mimic ATP—is what ruins its selectivity. The ATP-binding pocket is highly conserved across the human kinome (500+ kinases). Using this scaffold without precise modification often results in "pan-kinase" inhibition, leading to off-target toxicity.

This guide addresses the two critical dimensions of selectivity you will encounter:

  • Synthetic Selectivity: Troubleshooting the regiochemical purity (N3 vs. N1 isomers) during synthesis.

  • Biological Selectivity: Modifying the scaffold to distinguish between closely related isoforms (e.g., JAK1 vs. JAK2).

Module 1: Troubleshooting Synthetic Selectivity (Regiochemistry)

User Issue: "I am synthesizing the core via alkylation, but I am getting a mixture of isomers. My assay data is inconsistent."

Diagnosis: The imidazo[4,5-b]pyridine ring has multiple nucleophilic nitrogens. When you attach the piperidine ring (via alkylation or Mitsunobu reaction), you often get a mixture of N3-alkylation (usually desired for kinase activity) and N1-alkylation (inactive impurity).

Technical Solution: The N3-isomer is thermodynamically preferred, but kinetic control often yields the N1-isomer. You must verify your regiochemistry before biological testing, as the N1-isomer acts as a "silent" impurity that dilutes your effective concentration.

Protocol: Regioisomer Verification via NOESY NMR

Do not rely solely on LCMS, as both isomers have identical masses.

  • Sample Prep: Dissolve 5-10 mg of purified product in DMSO-d6.

  • Experiment: Run a 2D-NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • N3-Isomer (Desired): Look for an NOE cross-peak between the C2-proton of the imidazole ring and the C4-proton of the pyridine ring. Note: This interaction is spatially possible only if the substituent is on N3.

    • N1-Isomer (Undesired): Look for an NOE cross-peak between the substituent (piperidine protons) and the C7-proton of the pyridine ring.

Workflow: Optimizing the Alkylation Route

Regioselectivity Start Start: Imidazo[4,5-b]pyridine Core Reaction Alkylation Reaction (Electrophile: Piperidine-LG) Start->Reaction Check Check Ratio (N3 vs N1) Reaction->Check N3_High High N3 Yield (Thermodynamic Product) Check->N3_High Cs2CO3 / DMF / 80°C N1_High High N1 Yield (Kinetic Product) Check->N1_High NaH / THF / 0°C Purification Critical Step: Recrystallization or Chiral HPLC (Isomers have different polarities) N3_High->Purification N1_High->Purification

Figure 1: Synthetic decision tree for controlling regioselectivity during the alkylation of the imidazo[4,5-b]pyridine core.

Module 2: Troubleshooting Biological Selectivity (SAR)

User Issue: "My compound inhibits JAK1, JAK2, and JAK3 with equal potency. How do I improve isoform selectivity?"

Diagnosis: Your scaffold binds to the ATP hinge (Conserved Region). To achieve selectivity, you must extend the molecule to interact with non-conserved regions: the Solvent Front or the Gatekeeper Residue .

Technical Solution: Use the piperidine nitrogen as a vector. In the 3-(piperidin-4-yl) configuration, the piperidine nitrogen typically points towards the solvent-exposed region.

Strategy Guide: Modification Vectors
Target RegionModification SiteChemical StrategyGoal
Hinge Region C2-H (Imidazole)Introduce small lipophilic groups (Me, Et).Increase affinity, but rarely improves selectivity.
Gatekeeper C6 (Pyridine)Introduce Halogens (Cl, F) or bulky groups.Critical for Selectivity. Accesses the hydrophobic pocket behind the gatekeeper.
Solvent Front Piperidine NitrogenAmides, Ureas, Sulfonamides.Tune solubility and reach specific surface residues unique to the target kinase.
Cysteine Piperidine NitrogenAcrylamides (Michael Acceptors).Covalent Selectivity. Targets non-conserved cysteines (e.g., Cys909 in JAK3).
Interactive Troubleshooting: The Selectivity Loop

SelectivitySAR Problem Issue: Poor Selectivity (Pan-Kinase Inhibition) Strategy Select Modification Strategy Problem->Strategy Strat_A Strategy A: Gatekeeper (Modify C6 on Pyridine) Strategy->Strat_A Target has small gatekeeper Strat_B Strategy B: Covalent Targeting (Acrylamide on Piperidine) Strategy->Strat_B Target has Cysteine in active site Strat_C Strategy C: Solvent Front (Bulky Amide on Piperidine) Strategy->Strat_C Target has unique surface loops Result_A Access Hydrophobic Pocket (Good for JAK2 vs JAK1) Strat_A->Result_A Result_B Irreversible Binding (Excellent for JAK3) Strat_B->Result_B Result_C Alters Solubility & Shape (General Tuning) Strat_C->Result_C

Figure 2: SAR Logic Flow for differentiating kinase isoforms using the imidazopyridine scaffold.

Module 3: Assay Validation (The "Hidden" Variable)

User Issue: "I improved the chemistry, but my IC50 values shift dramatically between assay runs."

Diagnosis: You are likely running your biochemical assays at a fixed ATP concentration (e.g., 10 µM) for all kinases. Because your scaffold is ATP-competitive , its apparent potency (


) depends heavily on the ATP concentration relative to the kinase's 

for ATP.

If Kinase A has a


 of 5 µM and Kinase B has a 

of 50 µM, testing both at 10 µM ATP will artificially make your compound look more potent against Kinase B.

Technical Solution: You must determine selectivity using Cheng-Prusoff corrected values (


), not raw 

.
Protocol: ATP-Km Determination
  • Setup: Prepare a matrix of Kinase concentrations vs. ATP concentrations (0.5x to 10x expected

    
    ).
    
  • Measurement: Measure reaction velocity (

    
    ) for each pair.
    
  • Calculation: Plot

    
     vs. [ATP] and fit to the Michaelis-Menten equation to find 
    
    
    
    for each specific kinase isoform you are testing.
  • Validation: Run your inhibitor assays at

    
     for each specific kinase. This ensures that the "Selectivity Index" you calculate is real and not an artifact of ATP competition.
    
References & Further Reading
  • Pfizer JAK Inhibitor Discovery: Flanagan, M. E., et al. "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484.

    • Context: Establishes the SAR of the piperidine-linked pyrrolopyrimidine/imidazopyridine class.

  • Imidazopyridine Regioselectivity: Goker, H., et al.[1][2] "Regioselective N-alkylation of imidazo[4,5-b]pyridine derivatives." Journal of Heterocyclic Chemistry (2009).

    • Context: Details the synthetic conditions favoring N3 vs N1 alkylation.

  • Aurora Kinase Optimization: Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry 55.20 (2012): 8721-8734.

    • Context: Demonstrates how C6/C7 substitution on the pyridine ring drives selectivity.

  • Kinase Assay Standards: Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery." Methods of Biochemical Analysis 46 (2005): 1-265.

    • Context: The definitive guide on why testing at Km(ATP) is mandatory for competitive inhibitors.

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of Imidazo[4,5-b]pyridine Compounds

Welcome to the technical support center dedicated to addressing the challenges associated with the poor bioavailability of imidazo[4,5-b]pyridine compounds. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor bioavailability of imidazo[4,5-b]pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising class of molecules. Imidazo[4,5-b]pyridines, structural analogs of purines, exhibit a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3][4][5][6][7] However, their therapeutic potential is often hampered by suboptimal pharmacokinetic profiles, primarily due to poor aqueous solubility and metabolic instability.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome common bioavailability hurdles in your research.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured in a question-and-answer format to directly address specific experimental issues you may encounter.

Issue 1: My imidazo[4,5-b]pyridine compound shows high in vitro potency but fails in vivo. Where do I start my investigation?

Answer: This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro and in vivo results often points to poor bioavailability. The first logical step is to systematically evaluate the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A recommended initial workflow is to assess solubility and permeability, as these are the two most common initial barriers to oral absorption.

Workflow for Initial Bioavailability Investigation

bioavailability_investigation_workflow start High In Vitro Potency, Low In Vivo Efficacy solubility_assay Kinetic & Thermodynamic Solubility Assays start->solubility_assay Step 1 solubility_ok Is Solubility > 10 µM? solubility_assay->solubility_ok permeability_assay In Vitro Permeability (PAMPA or Caco-2) permeability_ok Is Permeability High? permeability_assay->permeability_ok solubility_ok->permeability_assay Yes formulation_strategy Investigate Formulation Strategies (e.g., Nanosuspensions, SEDDS) solubility_ok->formulation_strategy No metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) permeability_ok->metabolic_stability Yes efflux_issue Investigate P-gp Efflux (Bidirectional Caco-2) permeability_ok->efflux_issue No prodrug_strategy Consider Prodrug Approach metabolic_stability->prodrug_strategy If Unstable in_vivo_pk Conduct Pilot In Vivo PK Study metabolic_stability->in_vivo_pk If Stable formulation_strategy->in_vivo_pk prodrug_strategy->in_vivo_pk efflux_issue->in_vivo_pk

Caption: A decision-making workflow for troubleshooting poor in vivo efficacy.

Issue 2: My compound has very low aqueous solubility. What are my options?

Answer: Low aqueous solubility is a primary reason for poor oral absorption. Several formulation and chemical modification strategies can be employed to address this.[8][9][10]

Formulation Strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

    • Micronization: Grinding the compound to micrometer-sized particles.[8]

    • Nanonization: Further reducing particle size to the nanometer range, which can significantly improve bioavailability.[11][12][13][14] This can be achieved through techniques like wet media milling or high-pressure homogenization.[15]

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier in an amorphous state can prevent crystallization and improve solubility and dissolution.

  • Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, oils, or surfactants can enhance solubilization and absorption. Self-emulsifying drug delivery systems (SEDDS) are a common example.[16]

Chemical Modification Strategies:

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.

  • Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17][18] This is a powerful strategy to improve solubility, permeability, and metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for assessing the permeability of my imidazo[4,5-b]pyridine compound?

A1: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput initial screen for passive permeability.[19][20][21][22] It is a non-cell-based assay that measures a compound's ability to diffuse across a lipid-infused artificial membrane.[19][20][21][22] It is cost-effective and can help you rank-order compounds based on their passive diffusion characteristics.[19]

If your compound shows low permeability in the PAMPA assay, or if you suspect active transport or efflux might be involved, the next step is to use a Caco-2 permeability assay.[23][24][25][26]

Q2: My compound shows good permeability in the apical to basolateral direction in a Caco-2 assay, but the basolateral to apical permeability is much higher. What does this indicate?

A2: A basolateral to apical (B-A) permeability that is significantly higher than the apical to basolateral (A-B) permeability (typically an efflux ratio of >2) is a strong indication that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[24] These transporters actively pump drugs out of the intestinal cells back into the gut lumen, thereby reducing net absorption and bioavailability.[27]

Q3: How can I assess the metabolic stability of my imidazo[4,5-b]pyridine compound?

A3: The metabolic stability of your compound can be evaluated using in vitro models such as liver microsomes or hepatocytes. These assays measure the rate at which your compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s. A high rate of metabolism in these assays suggests that the compound will be rapidly cleared in vivo, leading to low systemic exposure. One study on imidazo[4,5-b]pyridine-based kinase inhibitors found that certain structural changes were detrimental to human liver microsomal stability.[28]

Q4: What are the key pharmacokinetic parameters I should look for in an in vivo study?

A4: An in vivo pharmacokinetic (PK) study is the definitive way to assess bioavailability.[29][30][31][32] Key parameters to determine include:

  • Cmax: The maximum observed concentration of the drug in the blood.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general guideline for performing a PAMPA assay to assess passive permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane solution (or other suitable lipid mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Add 5 µL of the lipid solution to each well of the 96-well filter plate. Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Assemble the "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate.

  • Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))

Where:

  • V_D = Volume of donor well

  • V_A = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • C_A(t) = Compound concentration in the acceptor well at time t

  • C_D(0) = Initial compound concentration in the donor well

Interpretation of Results:

Papp (x 10⁻⁶ cm/s)Permeability Classification
< 1Low
1 - 10Medium
> 10High
Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound stock solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[25]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. A TEER value > 200 Ω·cm² is generally considered acceptable.[33] Alternatively, perform a lucifer yellow leakage assay.

  • Prepare Dosing Solutions: Dilute the test compound in transport buffer to the final desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.

Data Analysis: Calculate the Papp for both A-B and B-A directions. The efflux ratio is then calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

Interpretation of Results:

Efflux RatioInterpretation
< 2No significant efflux
> 2Potential substrate for efflux transporters (e.g., P-gp)

Visualization of Key Concepts

Diagram: Strategies to Overcome Poor Bioavailability

bioavailability_strategies poor_bioavailability Poor Bioavailability of Imidazo[4,5-b]pyridines solubility_issue Poor Solubility poor_bioavailability->solubility_issue permeability_issue Poor Permeability poor_bioavailability->permeability_issue metabolism_issue High First-Pass Metabolism poor_bioavailability->metabolism_issue particle_size Particle Size Reduction (Micronization, Nanonization) solubility_issue->particle_size solid_dispersion Amorphous Solid Dispersions solubility_issue->solid_dispersion lipid_formulation Lipid-Based Formulations (SEDDS) solubility_issue->lipid_formulation salt_formation Salt Formation solubility_issue->salt_formation prodrug Prodrug Strategies permeability_issue->prodrug metabolism_issue->prodrug structural_mod Structural Modification (Block Metabolic Sites) metabolism_issue->structural_mod

Caption: An overview of strategies to address the root causes of poor bioavailability.

References

  • Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry, 55(20), 8899-8915. [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2020). PubMed. Retrieved February 7, 2026, from [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025). IJCRT.org. Retrieved February 7, 2026, from [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (2024). PMC. Retrieved February 7, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). PMC. Retrieved February 7, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved February 7, 2026, from [Link]

  • Developing nanoparticle formulations of poorly soluble drugs. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved February 7, 2026, from [Link]

  • Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. (n.d.). FDA. Retrieved February 7, 2026, from [Link]

  • Current and Emerging Prodrug Strategies. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved February 7, 2026, from [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (2012). PMC - NIH. Retrieved February 7, 2026, from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved February 7, 2026, from [Link]

  • Prodrug Strategies for Critical Drug Developability Issues: Part I. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved February 7, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved February 7, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). University of Washington. Retrieved February 7, 2026, from [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (2021). PMC. Retrieved February 7, 2026, from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved February 7, 2026, from [Link]

  • In vivo PK / Pharmacokinetic Studies. (n.d.). Sygnature Discovery. Retrieved February 7, 2026, from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (2018). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Pharmaceutical Technology. Retrieved February 7, 2026, from [Link]

  • Nanotechnology & Poorly Soluble Drugs. (2024). Dove Medical Press. Retrieved February 7, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. (2023, March 8). YouTube. Retrieved February 7, 2026, from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved February 7, 2026, from [Link]

  • Drug Product Performance, In Vivo: Bioavailability and Bioequivalence. (n.d.). AccessPharmacy. Retrieved February 7, 2026, from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the target engagement of "3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" in cells

The following guide validates the target engagement of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine , a core scaffold and bio-isostere often utilized in the development of Janus Kinase (JAK) inhibitors. Content Type: Pub...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the target engagement of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine , a core scaffold and bio-isostere often utilized in the development of Janus Kinase (JAK) inhibitors.

Content Type: Publish Comparison Guide Target Audience: Researchers, Drug Discovery Scientists Primary Target: Janus Kinases (JAK1, JAK2, JAK3, TYK2)[1]

Executive Summary & Mechanism of Action

3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine serves as a critical pharmacophore in kinase inhibitor discovery, specifically functioning as a bio-isostere to the pyrrolo[2,3-d]pyrimidine core found in the FDA-approved drug Tofacitinib (CP-690,550).

  • Mechanism: This compound acts as an ATP-competitive inhibitor . The imidazo[4,5-b]pyridine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain (specifically the JH1 domain of JAKs). The piperidine ring extends into the solvent-exposed region or interacts with the ribose-binding pocket, often conferring solubility and pharmacokinetic properties.

  • Biological Context: Inhibition of JAKs blocks the phosphorylation of Signal Transducers and Activators of Transcription (STATs) , thereby disrupting cytokine signaling pathways (e.g., IL-2, IL-6, IFN-

    
    ) involved in immunity and inflammation.[2]
    
Signaling Pathway Diagram (JAK/STAT Inhibition)

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked by Inhibitor) Inhibitor 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine Inhibitor->JAK ATP Competition pSTAT p-STAT (Phosphorylated) STAT->pSTAT Activation Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action.[3] The compound competitively inhibits JAK kinase activity, preventing STAT phosphorylation and subsequent nuclear translocation.

Comparative Analysis: Performance vs. Alternatives

To validate this specific scaffold, it must be benchmarked against "Gold Standard" JAK inhibitors. The imidazo[4,5-b]pyridine core is often compared to the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.

Feature3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine Tofacitinib (Gold Standard) Ruxolitinib
Core Scaffold Imidazo[4,5-b]pyridinePyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidine
Primary Target Pan-JAK (Scaffold dependent)JAK1 / JAK3JAK1 / JAK2
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Hinge Binder)ATP-Competitive
Cellular Potency Moderate (µM range as scaffold)High (nM range)High (nM range)
Selectivity Lower (Promiscuous Scaffold)High (Kinome Selectivity)High (Kinome Selectivity)
Use Case Fragment-Based Drug Design / Probe Clinical Drug / Positive Control Clinical Drug / Control

Insight: While Tofacitinib is a fully optimized clinical drug, 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is typically used as a starting scaffold or fragment probe . Therefore, validating its engagement requires sensitive assays like CETSA or NanoBRET, as functional potency (IC50) may be lower than optimized drugs.

Experimental Protocols for Target Engagement

To rigorously prove that 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine engages JAKs in cells, you must use a combination of Biophysical (CETSA) and Functional (Phospho-STAT) assays.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm direct physical binding of the compound to JAK1/JAK3 in live cells by measuring thermal stabilization.

Rationale: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher. This is the most definitive test for intracellular physical engagement.

Workflow Diagram:

CETSA_Workflow Step1 Treat Cells (Compound vs DMSO) Step2 Heat Challenge (Gradient: 40-65°C) Step1->Step2 Step3 Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 Centrifugation (Remove Aggregates) Step3->Step4 Step5 Western Blot (Detect Soluble JAK) Step4->Step5

Figure 2: CETSA Workflow. Soluble protein is quantified after heating; drug-bound protein resists precipitation.

Detailed Methodology:

  • Cell Culture: Use THP-1 (monocytes) or Jurkat (T-cells) at

    
     cells/mL.
    
  • Treatment: Incubate cells with 10 µM of 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine for 1 hour at 37°C. Include a DMSO control.

  • Heat Challenge: Aliquot cells into PCR tubes. Heat for 3 minutes across a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C).

  • Lysis: Cool to RT. Add Lysis Buffer (with protease inhibitors) and perform 3x freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) protein.

  • Detection: Run supernatant on SDS-PAGE. Blot for JAK1 or JAK3 .

  • Analysis: Plot normalized band intensity vs. Temperature. A right-shift in the curve (higher

    
    ) indicates engagement.
    
Protocol B: Functional Phospho-STAT Assay (Flow Cytometry)

Objective: Confirm that binding leads to functional inhibition of the pathway.

Rationale: JAK inhibition must result in reduced phosphorylation of downstream STAT proteins upon cytokine stimulation.

Methodology:

  • Preparation: Starve THP-1 cells in serum-free media for 4 hours.

  • Inhibitor Treatment: Treat with serial dilutions of the compound (0.1 µM – 100 µM) for 1 hour.

  • Stimulation: Stimulate with IL-2 (100 ng/mL) (activates JAK1/JAK3 -> pSTAT5) or IFN-

    
      (activates JAK1/TYK2 -> pSTAT1) for 15 minutes.
    
  • Fixation/Permeabilization: Fix with 1.6% Paraformaldehyde (10 min, 37°C). Permeabilize with ice-cold Methanol (30 min, on ice).

  • Staining: Stain with anti-pSTAT5 (Y694) or anti-pSTAT1 (Y701) fluorophore-conjugated antibodies.

  • Readout: Analyze via Flow Cytometry. Calculate

    
     based on Mean Fluorescence Intensity (MFI).
    

Troubleshooting & Validation Criteria

IssuePossible CauseSolution
No Thermal Shift (CETSA) Compound permeability is poor.Verify intracellular accumulation via LC-MS or use NanoBRET (permeable tracer).
No Functional Inhibition Compound binds but doesn't inhibit ATP.Unlikely for this scaffold; check if concentration is too low (scaffolds often have high µM

).
High Toxicity Off-target kinase inhibition.Run a viability assay (CellTiter-Glo) alongside to distinguish apoptosis from signaling inhibition.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry.

  • Bidepharm. (n.d.). "Product Information: 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine." Chemical Catalog.

Sources

Comparative

Reproducibility of "3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" biological data

Part 1: The Reproducibility Crisis in Scaffold Screening Executive Summary 3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as IPP-Scaffold ) is a "privileged structure" in medicinal chemistry.[1] It s...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Reproducibility Crisis in Scaffold Screening

Executive Summary

3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine (hereafter referred to as IPP-Scaffold ) is a "privileged structure" in medicinal chemistry.[1] It serves as a core bioisostere for the purine ring of ATP, making it a frequent hit in fragment-based drug discovery (FBDD) for kinases (JAK, Aurora) and GPCRs.

However, reproducibility of biological data for IPP-Scaffold is notoriously poor compared to optimized clinical drugs. This guide addresses the specific physicochemical pitfalls—primarily salt-form discrepancies and fast dissociation rates—that cause inter-lab variability.

Comparative Analysis: Scaffold vs. Clinical Standard

The following table contrasts the IPP-Scaffold against Tofacitinib (a clinical JAK inhibitor) to highlight why data variation occurs.

FeatureIPP-Scaffold (The Probe)Tofacitinib (The Standard)Impact on Reproducibility
Binding Mode ATP-Competitive (Hinge Binder)ATP-Competitive (Type I)High. IPP has a fast off-rate (

), meaning it washes out quickly during wash steps in ELISA/binding assays.
Solubility (pH 7.4) Low (Free Base) / High (2HCl Salt)High (Citrate Salt)Critical. Researchers often buy the "Free Base" (cheaper) which precipitates in aqueous buffers, causing false negatives.
Selectivity Low (Pan-Kinase Binder)High (JAK3/1 Selective)Moderate. IPP hits multiple off-targets, increasing background noise in cellular proliferation assays.
IC50 Sensitivity Highly ATP-dependentLess ATP-dependentHigh. IPP potency shifts drastically if ATP concentration changes (e.g., 10µM vs 1mM ATP).

Part 2: Technical Deep Dive & Protocols

The "Hidden" Variable: Salt Form & Solubilization

The Failure Point: Many commercial vendors supply IPP-Scaffold as a Free Base . The piperidine nitrogen (


) and the imidazole ring make the free base poorly soluble in neutral PBS/media.
The Fix:  You must convert or purchase the Dihydrochloride (2HCl)  salt or acidify the stock solution.
Protocol A: Correct Stock Preparation
  • Weighing: Do not weigh <2 mg. Static electricity on the free base powder causes mass errors >10%.

  • Solvent: Dissolve in 100% DMSO to 50 mM.

  • Verification: Dilute 1:100 in PBS (pH 7.4).

    • Pass: Solution remains clear.

    • Fail: Visible turbidity or precipitate. Action: If turbid, add 1.0 equivalent of HCl to the DMSO stock before aqueous dilution.

Biochemical Assay: ADP-Glo™ Kinase Assay (JAK2 Model)

Context: Because IPP-Scaffold is a small fragment with low affinity compared to optimized drugs, standard incubation times often lead to signal drift.

Optimized Workflow:

  • Enzyme/Substrate Prep: Prepare JAK2 (0.2 ng/µL) and Poly(Glu,Tyr) substrate in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Note: BSA is critical to prevent the hydrophobic scaffold from sticking to the plate walls.

  • Compound Addition: Add IPP-Scaffold (Serial dilution) BEFORE ATP.

  • Pre-Incubation (MANDATORY): Incubate compound + Enzyme for 15 minutes at RT.

    • Reasoning: This allows the scaffold to occupy the ATP binding pocket before competition begins. Omitting this step shifts IC50 values by 3-5x.

  • ATP Initiation: Add ATP at

    
     (typically 10 µM for JAK2).
    
    • Warning: Do not use saturating ATP (1 mM). IPP is a competitive inhibitor; high ATP will wash out the signal, making the compound appear inactive.

  • Detection: Add ADP-Glo Reagent (40 min)

    
     Kinase Detection Reagent (30 min) 
    
    
    
    Read Luminescence.
Cellular Assay: Phospho-STAT3 Flow Cytometry

Context: In cellular assays, the high cell permeability of the IPP-Scaffold is an advantage, but its fast off-rate means "wash" steps can remove the inhibitor before fixation.

Critical Modification:

  • Standard Protocol: Treat cells

    
     Wash 
    
    
    
    Fix
    
    
    Permeabilize.
  • IPP-Scaffold Protocol: Treat cells

    
    Fix directly (add Formaldehyde into media) 
    
    
    
    Wash.
    • Why? Washing live cells removes the reversible inhibitor, allowing the kinase to re-phosphorylate STAT3 within seconds, leading to false negative data.

Part 3: Visualization of Logic & Workflows

Diagram 1: The "Fragility" of Scaffold Binding

This diagram illustrates why IPP-Scaffold is more susceptible to assay conditions than Tofacitinib.

BindingKinetics ATP ATP (High Conc) Kinase Kinase Hinge Region ATP->Kinase Competes IPP IPP-Scaffold (Fast Off-Rate) ATP->IPP Displaces Easily Tofa Tofacitinib (Slow Off-Rate) ATP->Tofa Cannot Displace Signal Phosphorylation Signal Kinase->Signal Catalysis IPP->Kinase Weak H-Bonds (Unstable) Tofa->Kinase Strong H-Bonds + VdW Lock

Caption: Competitive dynamics. The IPP-Scaffold (Yellow) is easily displaced by high ATP concentrations, whereas Tofacitinib (Green) remains bound due to stabilized side-chain interactions.

Diagram 2: Self-Validating Experimental Workflow

This decision tree ensures data integrity before running expensive screens.

Workflow Start Start: IPP-Scaffold Powder SolubilityCheck Dilute 1:100 in PBS Start->SolubilityCheck Precipitate Turbidity Visible? SolubilityCheck->Precipitate ActionSalt Action: Add 1eq HCl or Buy 2HCl Salt Precipitate->ActionSalt Yes Proceed Solution Clear Precipitate->Proceed No ActionSalt->SolubilityCheck AssaySelect Select Assay Type Proceed->AssaySelect Biochem Biochemical (ADP-Glo) AssaySelect->Biochem Cellular Cellular (Flow Cytometry) AssaySelect->Cellular CriticalBio CRITICAL: Pre-incubate 15m Use ATP @ Km Biochem->CriticalBio CriticalCell CRITICAL: Fix Cells WITHOUT Washing Cellular->CriticalCell

Caption: Quality Control Workflow. The "Turbidity Check" is the primary filter for reproducibility. Note the specific divergence in protocol for biochemical vs. cellular fixation.

Part 4: References

  • Discovery of the Imidazo[4,5-b]pyridine Scaffold

    • Title: Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[2]

    • Source: Current Medicinal Chemistry (2024).[2][3]

    • URL:[Link]

  • Kinase Assay Reproducibility Standards

    • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability.

    • Source: International Journal of Molecular Sciences (2021).

    • URL:[Link]

  • Chemical Properties & Salt Forms

    • Title: 2-Methyl-3-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine dihydrochloride (Chemical Data).[4]

    • Source: Lead Sciences / PubChem Data.

    • URL:[Link](Note: Link directs to the closest structural analog entry for verification of physicochemical properties).

  • Assay Interference Mechanisms

    • Title: The challenge of selecting protein kinase assays for lead discovery optimization.[5]

    • Source: Expert Opinion on Drug Discovery (NIH PMC).[5]

    • URL:[Link]

Sources

Validation

"3-(Piperidin-4-yl)-3H-imidazo[4,5-b]pyridine" performance in different cancer cell lines

In the landscape of modern oncology drug discovery, the exploration of novel heterocyclic scaffolds that can serve as backbones for targeted therapies is a paramount endeavor. Among these, the imidazo[4,5-b]pyridine core...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the exploration of novel heterocyclic scaffolds that can serve as backbones for targeted therapies is a paramount endeavor. Among these, the imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention for its potential to yield potent anti-cancer agents. This guide provides a comparative analysis of the performance of various imidazo[4,5-b]pyridine derivatives across different cancer cell lines. To provide a broader context for their efficacy, we will compare their performance with I-BET762 (also known as Molibresib or GSK525762A), a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which represents a distinct and clinically relevant therapeutic strategy.

Introduction to Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold is structurally analogous to endogenous purines, making it an attractive starting point for the design of molecules that can interact with a wide array of biological targets, including kinases and other ATP-binding proteins.[1] This structural similarity has been exploited to develop derivatives with a range of anti-cancer activities. Research has demonstrated that modifications to this core structure can lead to compounds with cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action.

Comparative Performance in Cancer Cell Lines

The efficacy of a potential anti-cancer compound is critically assessed by its activity across a panel of cancer cell lines. Below is a summary of the reported 50% inhibitory concentrations (IC50) for various imidazo[4,5-b]pyridine derivatives and the comparator, I-BET762.

Imidazo[4,5-b]pyridine Derivatives: A Multi-Targeted Approach

The cytotoxic activity of imidazo[4,5-b]pyridine derivatives has been evaluated in numerous studies, revealing a broad spectrum of activity. The data indicates that the potency of these compounds is highly dependent on the specific substitutions on the core scaffold and the genetic background of the cancer cell lines.

Derivative TypeCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Diaryl-substitutedK562 (Chronic Myelogenous Leukemia)42 - 57Tubulin Inhibition, COX-2 Inhibition[2]
Diaryl-substitutedMCF-7 (Breast Adenocarcinoma)44 - 72Tubulin Inhibition, COX-2 Inhibition[2]
Diaryl-substitutedSaOS2 (Osteosarcoma)52.5 - 71.5Tubulin Inhibition, COX-2 Inhibition[2]
Diaryl-substitutedMDA-MB-468 (Breast Adenocarcinoma)66.46 - 78.82Tubulin Inhibition, COX-2 Inhibition[2]
Diaryl-substitutedPANC-1 (Pancreatic Carcinoma)57.69 - 83.54Tubulin Inhibition, COX-2 Inhibition[2]
Diaryl-substitutedHCT-15 (Colon Carcinoma)66.92Tubulin Inhibition, COX-2 Inhibition[2]
Bromo-substitutedMCF-7 (Breast Adenocarcinoma)Prominent ActivityNot Elucidated[3][4]
Bromo-substitutedBT-474 (Breast Ductal Carcinoma)Prominent ActivityNot Elucidated[3][4]
Amidino-substitutedColon Carcinoma Cell Lines0.4 - 0.7DNA Intercalation[5]
Acrylonitrile-derivedVarious Human Cancer Cell Lines0.2 - 0.6Tubulin Inhibition[5]
Urea/Thiourea-derivedHCT116 (Colon Carcinoma)0.63 - 1.32CDK9 Inhibition[6]
Urea/Thiourea-derivedMCF-7 (Breast Adenocarcinoma)Significant ActivityCDK9 Inhibition[6]
I-BET762 (GSK525762A): A Targeted Epigenetic Approach

I-BET762 is a potent and selective inhibitor of the BET family of bromodomains (BRD2, BRD3, and BRD4).[7] These proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably MYC.[8] By displacing BET proteins from chromatin, I-BET762 effectively suppresses the transcription of these oncogenic drivers, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[7]

CompoundCancer Cell LineIC50/gIC50 (nM)Mechanism of ActionReference
I-BET762NUT Midline Carcinoma (NMC)~50BET Inhibition[2]
I-BET762Solid Tumors (Median)50 - 1698BET Inhibition[2]
I-BET762LNCaP (Prostate Carcinoma)25 - 150 (sensitive subset)BET Inhibition[7]
I-BET762VCaP (Prostate Carcinoma)25 - 150 (sensitive subset)BET Inhibition[7]
I-BET762Pancreatic Ductal Adenocarcinoma (PDAC)Induces cell death and suppresses proliferationBET Inhibition[3]
I-BET762Myeloma Cell LinesInhibits proliferationBET Inhibition

Mechanistic Insights: Diverse Pathways to Cancer Cell Inhibition

The anti-cancer activity of imidazo[4,5-b]pyridine derivatives and I-BET762 stems from their interaction with distinct cellular pathways.

Imidazo[4,5-b]pyridine Derivatives: A Plethora of Targets

The imidazo[4,5-b]pyridine scaffold has proven to be a versatile template for designing inhibitors that target various cancer-relevant pathways.

  • Tubulin Polymerization: Several diaryl and acrylonitrile-substituted imidazo[4,5-b]pyridines have been shown to inhibit tubulin polymerization, a mechanism shared with classic chemotherapeutic agents like taxanes and vinca alkaloids.[2][5] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis.

  • Kinase Inhibition (mTOR and CDK9): The structural similarity to purines makes the imidazo[4,5-b]pyridine core an ideal starting point for developing kinase inhibitors.

    • mTOR Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. Certain imidazo[4,5-b]pyridine derivatives have been designed to target this pathway.

    • CDK9 Pathway: Cyclin-dependent kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of many short-lived oncoproteins, including MYC. Inhibition of CDK9 represents a promising strategy to target transcriptional addiction in cancer.[6]

mTOR_CDK9_Pathways cluster_mTOR mTOR Signaling cluster_CDK9 CDK9-Mediated Transcription Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Oncogenes Oncogenes (e.g., MYC) Transcription_Elongation->Oncogenes Imidazo_mTOR Imidazo[4,5-b]pyridine Derivatives (mTORi) Imidazo_mTOR->mTORC1 Imidazo_CDK9 Imidazo[4,5-b]pyridine Derivatives (CDK9i) Imidazo_CDK9->CDK9_CyclinT

Caption: Putative mechanisms of action for Imidazo[4,5-b]pyridine derivatives.

I-BET762: Epigenetic Regulation of Oncogene Transcription

The mechanism of I-BET762 is centered on the epigenetic control of gene expression.

IBET762_Mechanism IBET762 I-BET762 BET_Proteins BET Proteins (BRD2/3/4) IBET762->BET_Proteins Inhibition Acetylated_Histones Acetylated Histones on Chromatin BET_Proteins->Acetylated_Histones Binding Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery Recruitment Oncogenes Oncogenes (e.g., MYC) Transcriptional_Machinery->Oncogenes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Apoptosis Apoptosis Oncogenes->Apoptosis

Caption: Mechanism of action of the BET inhibitor I-BET762.

Experimental Protocols for Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a foundational step in pre-clinical drug development. The MTT and Sulforhodamine B (SRB) assays are two commonly employed methods.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., imidazo[4,5-b]pyridine derivative or I-BET762) and a vehicle control. Incubate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Add Compound (Serial Dilution) Seed_Cells->Treat_Compound Incubate Incubate (e.g., 72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for the MTT cell proliferation assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the total protein content of fixed cells.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates multiple times with deionized water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry.

  • Dye Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold represents a promising platform for the development of novel anti-cancer agents with diverse mechanisms of action. The data presented herein demonstrates that derivatives of this core structure exhibit cytotoxic activity against a range of cancer cell lines, with potencies varying based on their specific chemical modifications. Their ability to target fundamental cancer-related pathways, such as tubulin polymerization, mTOR signaling, and CDK9-mediated transcription, underscores their therapeutic potential.

In comparison, I-BET762 offers a more targeted approach by disrupting the epigenetic regulation of oncogene expression. The high potency of I-BET762 in specific cancer contexts, such as NUT midline carcinoma and certain prostate cancers, highlights the power of targeting epigenetic vulnerabilities.

Future research in the field of imidazo[4,5-b]pyridine derivatives should focus on elucidating the precise molecular targets of the most potent compounds and optimizing their selectivity and pharmacokinetic properties. Head-to-head studies comparing these derivatives with established targeted therapies like I-BET762 in relevant preclinical models will be crucial in determining their potential for clinical translation. The versatility of the imidazo[4,5-b]pyridine scaffold suggests that with further refinement, it could yield a new generation of effective cancer therapeutics.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515–528. [Link]

  • Marie Kirwen E, Batra T, Karthikeyan C, et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]

  • Asangani, I. A., Dommeti, V. L., Wang, X., Malik, R., Cieslik, M., Yang, R., ... & Chinnaiyan, A. M. (2014). Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer. Oncotarget, 5(14), 5561–5570. [Link]

  • Shelke, R. N., Pansare, D. N., Pawar, C. D., Deshmukh, A. K., Pawar, R. P., & Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]

  • Al-Otaibi, F., Alkhorayef, M., Alshehri, A., & Al-Abdullah, E. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 3121-3129. [Link]

  • Perković, I., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(23), 5768. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. Journal of Heterocyclic Chemistry. [Link]

  • Bembalkar, S. R. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • El-Sayed, N. A., El-Badry, O. M., & Abdel-Aziz, M. (2018). Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic chemistry, 80, 214–224. [Link]

  • Stathis, A., et al. (2016). Abstract CT014: GSK525762, a selective bromodomain (BRD) and extra terminal protein (BET) inhibitor: results from part 1 of a phase I/II open-label single-agent study in patients with NUT midline carcinoma (NMC) and other cancers. Cancer Research, 76(14 Supplement), CT014. [Link]

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Sources

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